Product packaging for N-Methyl-DL-valine hydrochloride(Cat. No.:)

N-Methyl-DL-valine hydrochloride

Cat. No.: B554869
M. Wt: 167.63 g/mol
InChI Key: LLAKGSVMNLYWAQ-UHFFFAOYSA-N
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Description

N-methylvaline is an N-methylamino acid that is the N-methyl derivative of valine. It is a valine derivative and a N-methyl-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2 B554869 N-Methyl-DL-valine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(methylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAKGSVMNLYWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-DL-valine Hydrochloride (CAS 2566-32-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-valine hydrochloride is a synthetic derivative of the essential amino acid valine, characterized by the presence of a methyl group on the amine nitrogen. This modification imparts unique physicochemical and biological properties, making it a valuable building block in medicinal chemistry and drug development. Notably, it is a key component of monomethyl auristatin F (MMAF), a potent anti-tubulin agent utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological significance of this compound. Detailed experimental protocols and data are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 2566-32-7N/A
Molecular Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.63 g/mol [1]
Melting Point 82-84 °C[1]
Appearance White to off-white powder[2]
Purity ≥ 99% (Assay)[3]
Optical Rotation [a]D20 = +33 ± 2º (C=1 in MeOH) (for L-enantiomer)[3]
Storage Conditions Store at 0-8 °C[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the esterification of DL-valine followed by reductive amination.

Experimental Protocol: Synthesis

Step 1: Esterification of DL-Valine to DL-Valine Methyl Ester Hydrochloride

  • Materials: DL-valine, methanol (B129727) (anhydrous), thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-valine (1 equivalent) in anhydrous methanol (10-20 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. The temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude DL-valine methyl ester hydrochloride can be purified by recrystallization from a mixture of methanol and diethyl ether to yield a white crystalline solid.[5]

Step 2: Reductive Amination to this compound

  • Materials: DL-valine methyl ester hydrochloride, formaldehyde (B43269) (37% aqueous solution), sodium borohydride (B1222165) (NaBH₄), methanol.

  • Procedure:

    • Dissolve DL-valine methyl ester hydrochloride (1 equivalent) in methanol.

    • Add an aqueous solution of formaldehyde (1.1 equivalents).

    • Cool the mixture to 0 °C and slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature remains below 10 °C.[6]

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Acidify the reaction mixture with hydrochloric acid (HCl) to pH 1-2.

    • Evaporate the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reductive Amination A DL-Valine C DL-Valine Methyl Ester Hydrochloride A->C Reflux B Methanol + SOCl₂ B->C D DL-Valine Methyl Ester Hydrochloride C->D Purification F This compound D->F E Formaldehyde + NaBH₄ E->F G Final Product: This compound F->G Purification

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

Expected Spectral Data

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Proton
-CH(NH)-~3.5d1Hα-proton
-CH(CH₃)₂~2.3m1Hβ-proton
-N-CH₃~2.7s3HN-methyl protons
-CH(CH₃)₂~1.0d6Hγ-protons (diastereotopic)
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Carbon
-COOH~175Carbonyl carbon
-CH(NH)-~68α-carbon
-CH(CH₃)₂~32β-carbon
-N-CH₃~35N-methyl carbon
-CH(CH₃)₂~19γ-carbons

Note: Predicted chemical shifts are based on typical values for similar amino acid derivatives and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: MS Analysis

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) and introduce it into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data

Ionm/z (Calculated)m/z (Expected)
[M+H]⁺168.10168.1
[M-COOH]⁺122.12122.1
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A reverse-phase HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Expected HPLC Data

ParameterValue
Retention Time Dependent on the specific HPLC conditions.
Purity Determined by the peak area percentage.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Data

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretch (secondary amine salt)
~2960C-H stretch (aliphatic)
~1730C=O stretch (carboxylic acid)
~1600N-H bend
~1400C-H bend

Biological Significance and Applications

N-methylated amino acids play a crucial role in modifying the properties of peptides and proteins.[5] N-methylation can:

  • Increase proteolytic stability: The methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage.[5]

  • Enhance cell permeability: By reducing the number of hydrogen bond donors, N-methylation increases the lipophilicity of a peptide, facilitating its passage across cell membranes.[5]

A significant application of N-Methyl-DL-valine is its incorporation into monomethyl auristatin F (MMAF) . MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization.[1] It is too toxic to be used as a standalone drug but is highly effective as a payload in antibody-drug conjugates (ADCs).[7] In this context, an antibody targets a specific antigen on cancer cells, delivering the cytotoxic MMAF directly to the tumor site, thereby minimizing systemic toxicity.[7][8]

MMAF Signaling Pathway

G cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action ADC Antibody-Drug Conjugate (ADC) with MMAF Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAF Released MMAF (contains N-Methyl-valine) Lysosome->MMAF Proteolytic Cleavage Tubulin Tubulin Dimers MMAF->Tubulin Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) MMAF->MitoticArrest Microtubules Microtubule Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of MMAF-containing ADCs leading to apoptosis.

Conclusion

This compound is a synthetically accessible amino acid derivative with significant potential in drug discovery and development. Its unique properties, conferred by N-methylation, make it an important building block for enhancing the therapeutic efficacy of peptides and for constructing potent cytotoxic payloads for targeted therapies like ADCs. The experimental protocols and data presented in this guide are intended to support researchers in the synthesis, analysis, and application of this valuable compound.

References

The Biological Activity of N-Methylated Valine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids, particularly valine, represents a critical modification in medicinal chemistry and drug discovery. The substitution of a hydrogen atom with a methyl group on the amide nitrogen of a valine residue within a peptide backbone can profoundly alter its biological and pharmacological properties. This seemingly subtle change introduces significant steric hindrance and removes a hydrogen bond donor, leading to enhanced proteolytic stability, improved membrane permeability, and conformational rigidity. These attributes are highly sought after in the development of therapeutic peptides with improved in vivo half-lives and oral bioavailability.

This technical guide provides a comprehensive overview of the biological activities of N-methylated valine derivatives, with a focus on their synthesis, quantitative biological data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area.

I. Synthesis of N-Methylated Valine Derivatives

The incorporation of N-methyl-valine into peptides can be achieved through two primary strategies: the use of pre-synthesized N-methyl-valine building blocks or the on-resin N-methylation of a valine residue within a peptide sequence.

Synthesis of Protected N-Methyl-L-valine Building Blocks

A common approach involves the synthesis of N-protected N-methyl-L-valine, such as the benzyloxycarbonyl (Cbz) protected form.

Experimental Protocol: Synthesis of Cbz-N-methyl-L-valine [1]

  • N-methylation of Cbz-L-valine:

    • Dissolve Cbz-L-valine in anhydrous tetrahydrofuran (B95107) (THF).

    • Add sodium hydride (NaH) to the solution at 0°C and stir.

    • Add an excess of methyl iodide (CH₃I) and allow the reaction to proceed at room temperature overnight.[1]

    • Perform an aqueous workup and acidify the aqueous layer to protonate the carboxylic acid.

    • Extract the product into an organic solvent.

    • Purify the crude product by column chromatography to yield Cbz-N-methyl-L-valine.[2]

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Valine-Containing Peptides

The synthesis of peptides containing N-methylated residues on a solid support presents challenges due to the steric hindrance of the N-methyl group, which can lead to lower coupling yields.[3]

Experimental Protocol: Manual Solid-Phase Peptide Synthesis [4]

  • Resin Preparation: Swell Rink Amide resin in N-methylpyrrolidone (NMP).

  • Fmoc-Deprotection: Treat the resin with a 20% solution of 4-methylpiperidine (B120128) in NMP to remove the Fmoc protecting group.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-N-methyl-L-valine) using a coupling agent such as HATU in the presence of a base like diisopropylethylamine (DIEA).

    • Add the activated amino acid solution to the deprotected resin and allow it to react. For sterically hindered couplings, such as coupling to an N-methylated residue, extended coupling times and the use of more potent coupling reagents like PyAOP or PyBOP/HOAt may be necessary.[5]

  • Washing: Wash the resin thoroughly with NMP after each deprotection and coupling step.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (note: this test is not reliable for N-methylated amines).[4]

  • Cleavage and Deprotection: After the final amino acid coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[3][5]

Workflow for Solid-Phase Peptide Synthesis of an N-Methylated Valine Peptide

SPPS_Workflow Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_NMeVal Couple Fmoc-N-Me-Val-OH Deprotection2->Coupling_NMeVal Wash2 Wash Coupling_NMeVal->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Last Couple Last Amino Acid Deprotection3->Coupling_Last Wash3 Wash Coupling_Last->Wash3 Cleavage Cleave from Resin & Deprotect Side Chains Wash3->Cleavage Purification Purify Peptide Cleavage->Purification

SPPS workflow for N-methylated peptides.

II. Biological Activities and Quantitative Data

N-methylated valine derivatives have demonstrated a range of biological activities, most notably potent cytotoxicity against cancer cell lines. Much of the available quantitative data comes from studies on dolastatin and auristatin analogues, which are powerful antimitotic agents.

Cytotoxic Activity

The incorporation of N-methyl-valine is a key structural feature of several highly cytotoxic natural products and their synthetic analogues, such as dolastatin 10, dolastatin 15, and the auristatins (e.g., MMAE and MMAF). These compounds typically exhibit potent activity against a wide range of cancer cell lines with IC₅₀ or GI₅₀ values in the nanomolar and even picomolar range.

Table 1: Cytotoxic Activity of N-Methyl-Valine Containing Compounds

CompoundCell LineCancer TypeIC₅₀ / GI₅₀ (nM)Reference
Dolastatin 15P388Murine Leukemia3[6]
Dolastatin 15NCI-H69, H82, H345, H446Small Cell Lung Cancer0.039 - 28.8[6]
Dolastatin 15HCT116Colorectal Cancer2.2[6]
Dolastatin 10 Analogue (13b with MeVal at P1)MOLM13Acute Myeloid Leukemia0.279[7]
Dolastatin 10 Analogue (13c with Dov at P1)MOLM13Acute Myeloid Leukemia0.057[1]
vc-MMAESK-BR-3Breast Cancer410.54[8]
vc-MMAEVarious Cell Lines-480 - 580[8]

Experimental Protocol: MTT Cytotoxicity Assay [6][9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-methylated valine derivative for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

While less explored than their cytotoxic effects, peptides containing N-methylated amino acids have also shown promise as antimicrobial agents. N-methylation can enhance their stability against bacterial proteases.

Table 2: Antimicrobial Activity of Peptides (General, not specific to N-Me-Val)

PeptideOrganismMICReference
TA4Bacteria2.5 - 10.2 µM[11]
C10:0-A2Bacteria1.4 - 2.8 µM[11]
Receptor Binding and Enzyme Inhibition

N-methylation can influence the binding affinity of peptides to their target receptors and enzymes.

Experimental Protocol: Radioligand Binding Assay [12][13][14]

  • Membrane Preparation: Prepare cell membranes containing the receptor of interest.

  • Incubation: Incubate the membranes with a radiolabeled ligand and varying concentrations of the unlabeled N-methylated valine derivative (competitor).

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Radioactivity Measurement: Quantify the radioactivity of the bound ligand on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ of the competitor and calculate its binding affinity (Ki).

III. Signaling Pathways and Mechanism of Action

The biological effects of N-methylated valine derivatives are mediated through their interaction with specific cellular targets and the subsequent modulation of signaling pathways.

Inhibition of Tubulin Polymerization

The primary mechanism of action for the highly cytotoxic dolastatin and auristatin analogues is the inhibition of tubulin polymerization.[6] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Signaling Pathway for Dolastatin-Induced Apoptosis

Dolastatin_Pathway Dolastatin Dolastatin Analogue (N-Me-Val containing) Tubulin Tubulin Dolastatin->Tubulin Binds to Microtubules Microtubule Formation Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Bcl2_Phosphorylation Phosphorylation of Bcl-2 Cell_Cycle_Arrest->Bcl2_Phosphorylation Apoptosis Apoptosis Bcl2_Phosphorylation->Apoptosis

Dolastatin-induced apoptosis pathway.
Modulation of Receptor-Ligand Interactions

In the context of receptor-binding peptides, N-methylation can alter the conformational flexibility of the peptide backbone, leading to changes in receptor affinity and selectivity. For example, in insulin (B600854) analogues, N-methylation of valine at position A3 resulted in a substantial decrease in receptor binding affinity and biological activity, likely due to conformational changes and the loss of a key hydrogen bond.[6]

Overcoming Proteolytic Degradation

A general but critical mechanism by which N-methylation enhances the biological activity of peptides is by increasing their resistance to proteolysis. The N-methyl group sterically hinders the approach of proteases to the adjacent peptide bond, thereby preventing cleavage and extending the in vivo half-life of the peptide therapeutic.

Logical Relationship of N-Methylation and Enhanced Bioactivity

N_Methylation_Benefits N_Methylation N-Methylation of Valine Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance No_H_Bond_Donor Loss of Amide H-bond Donor N_Methylation->No_H_Bond_Donor Conformational_Rigidity Conformational Rigidity N_Methylation->Conformational_Rigidity Proteolytic_Stability Enhanced Proteolytic Stability Steric_Hindrance->Proteolytic_Stability Increased_Lipophilicity Increased Lipophilicity No_H_Bond_Donor->Increased_Lipophilicity Receptor_Selectivity Altered Receptor Selectivity Conformational_Rigidity->Receptor_Selectivity Membrane_Permeability Improved Membrane Permeability Increased_Lipophilicity->Membrane_Permeability Longer_Half_Life Longer in vivo Half-life Proteolytic_Stability->Longer_Half_Life Oral_Bioavailability Potential for Oral Bioavailability Membrane_Permeability->Oral_Bioavailability

Benefits of N-methylation on peptides.

IV. Conclusion

N-methylated valine derivatives represent a valuable class of compounds in drug discovery and development. Their incorporation into peptides offers a powerful strategy to enhance pharmacokinetic properties and modulate biological activity. The potent cytotoxic effects of dolastatin and auristatin analogues underscore the therapeutic potential of this modification. While the majority of current research focuses on their anticancer properties, the principles of enhanced stability and conformational control afforded by N-methylation are broadly applicable to the design of novel peptide-based therapeutics for a wide range of diseases. Further exploration of N-methylated valine derivatives in areas such as antimicrobial, antiviral, and enzyme inhibitory applications is warranted and holds significant promise for the future of medicine.

References

N-Methyl-DL-valine Hydrochloride: A Technical Overview of its Cellular Implications and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-valine hydrochloride is a derivative of the amino acid valine, characterized by the presence of a methyl group on the alpha-amino group. While specific, in-depth research on the direct cellular mechanism of action of this compound as a standalone agent is limited, its significance in biochemical and pharmaceutical research stems from its role as a building block in peptide synthesis. The incorporation of N-methylated amino acids, such as N-Methyl-DL-valine, into peptides is a key strategy for modulating their therapeutic properties. This technical guide synthesizes the available information on this compound and the broader class of N-methylated amino acids to elucidate their impact on cellular function. The focus will be on the general principles of how N-methylation influences peptide and protein structure, stability, and bioactivity, with a specific example of this compound's application in enhancing the cellular activity of an anti-cancer agent.

Introduction to N-Methylated Amino Acids

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of an amino acid, is a subtle modification that can significantly alter the biological and pharmacokinetic properties of peptides.[1] This modification is utilized in nature and has been widely adopted in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs.[2][3] The primary advantages of incorporating N-methylated amino acids include:

  • Enhanced Proteolytic Stability: The steric hindrance from the N-methyl group can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the peptide.[1]

  • Improved Cell Permeability and Bioavailability: By replacing a hydrogen bond donor with a non-polar methyl group, N-methylation increases the hydrophobicity of a peptide, which can facilitate its passive diffusion across cellular membranes.[1][4]

  • Conformational Rigidity: The rotation around the N-Cα bond is restricted by the N-methyl group, reducing the conformational flexibility of the peptide backbone.[1] This can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][4] In some cases, this conformational constraint can even convert a receptor agonist into an antagonist.[4]

Known Biological Roles and Applications of this compound

Direct studies on the cellular mechanism of action of this compound are not extensively documented in publicly available literature. However, its application in modifying other bioactive molecules provides insight into its utility.

One notable application is in the modification of monomethyl auristatin F (MMAF) , a potent anti-tubulin agent used in antibody-drug conjugates (ADCs).[5][6][7][8] N-Methyl-DL-valine is used to functionalize MMAF, increasing its hydrophobicity and consequently its cell permeability.[5][6][7][8] This modification enhances the cytotoxic activity of MMAF, particularly in tumor models with drug efflux pumps.[5][6][7][8]

Additionally, N-methylated amino acids, in general, have been investigated for their role in the prevention or therapy of Alzheimer's disease.[9] Short β-amyloid congeners containing N-methylated amino acids at alternate residues have been shown to inhibit β-amyloid(40) fibrillogenesis and promote the disassembly of existing fibrils.[9]

Metabolically, in sprouts, N-Methyl-DL-valine has been observed to be metabolized into cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid.[5][6][7][8]

Tabulated Data

Due to the limited specific research on this compound's direct cellular mechanism of action, quantitative data such as IC50 or EC50 values are not available. The table below summarizes the known applications and observed effects.

Application/Context Observed Effect Reference
Modification of Monomethyl Auristatin F (MMAF)Increased hydrophobicity and cell permeability of MMAF, leading to enhanced cytotoxic activity.[5][6][7][8]
Alzheimer's Disease Research (General N-methylated amino acids)Inhibition of β-amyloid(40) fibrillogenesis and disassembly of β-amyloid(40) fibrils.[9]
Metabolism in SproutsMetabolized to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid.[5][6][7][8]

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical mechanism of action for a peptide containing N-Methyl-DL-valine and a general workflow for assessing its cellular effects. These are intended to be illustrative based on the known properties of N-methylated amino acids.

G Hypothetical Cellular Uptake and Action of an N-Methylated Peptide cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space N_Methylated_Peptide N-Methylated Peptide (containing N-Methyl-DL-valine) Passive_Diffusion Increased Lipophilicity facilitates Passive Diffusion N_Methylated_Peptide->Passive_Diffusion Crosses membrane Intracellular_Target Intracellular Target (e.g., Receptor, Enzyme) Passive_Diffusion->Intracellular_Target Binds to Biological_Response Altered Cellular Signaling & Biological Response Intracellular_Target->Biological_Response Initiates G General Experimental Workflow for Assessing Cellular Effects cluster_assays Cellular Assays Start Synthesize Peptide with N-Methyl-DL-valine Cell_Culture Treat Cultured Cells with Peptide Start->Cell_Culture Assays Perform Cellular Assays Cell_Culture->Assays Data_Analysis Analyze Data Assays->Data_Analysis Viability Cell Viability Assay (e.g., MTT, MTS) Binding Target Binding Assay (e.g., ELISA, SPR) Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Conclusion Determine Cellular Effects and Mechanism Data_Analysis->Conclusion

References

N-Methyl-DL-valine HCl: A Comprehensive Technical Guide on Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-valine hydrochloride is a synthetic amino acid derivative with significant applications in peptide synthesis and the development of novel therapeutic agents. As a crucial building block, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and pharmaceutical development. This technical guide provides an in-depth overview of the core physicochemical characteristics of N-Methyl-DL-valine HCl, complete with experimental protocols and logical workflows to aid in its application.

Core Physicochemical Properties

The fundamental physicochemical properties of N-Methyl-DL-valine HCl are summarized in the tables below. These parameters are critical for predicting its behavior in various experimental and formulation settings.

General and Physical Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonyms N-Methylvaline hydrochlorideN/A
Molecular Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.63 g/mol [1]
Appearance White to off-white solid/powderN/A
Melting Point 82-84 °CN/A
Hygroscopicity HygroscopicN/A
Storage Conditions Store at -20°C, sealed away from moisture. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Solubility and Dissociation
PropertyValueSource
Solubility in DMSO 125 mg/mL (745.69 mM) (requires sonication)[1]
Solubility in Methanol Slightly solubleN/A
Predicted pKa 2.38 ± 0.13N/A

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of N-Methyl-DL-valine HCl are outlined below. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific laboratory conditions.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Materials:

  • N-Methyl-DL-valine HCl

  • Purified water (e.g., Milli-Q or equivalent)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare a series of vials with a fixed volume of purified water.

  • Add an excess amount of N-Methyl-DL-valine HCl to each vial to create a saturated solution.

  • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let the undissolved solid settle.

  • Centrifuge the samples to separate the supernatant from the solid material.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant to a suitable concentration for analysis.

  • Analyze the concentration of N-Methyl-DL-valine HCl in the diluted supernatant using a validated HPLC method.

  • The average concentration from the time points where the solubility has reached a plateau is reported as the aqueous solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of an ionizable compound.

Materials:

  • N-Methyl-DL-valine HCl

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter with an electrode

  • Stir plate and stir bar

  • Burette

  • Beaker

Procedure:

  • Accurately weigh a known amount of N-Methyl-DL-valine HCl and dissolve it in a known volume of purified water.

  • Place the beaker on a stir plate and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • The pKa can be determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Visualizing Workflows and Relationships

To facilitate a clear understanding of the experimental and logical processes involved in characterizing N-Methyl-DL-valine HCl, the following diagrams have been generated using the Graphviz DOT language.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application Synthesis Synthesis of N-Methyl-DL-valine HCl Purification Purification & Drying Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, GC) Purification->Purity Physical Physical Properties (Melting Point, Appearance) Purity->Physical Peptide_Synthesis Peptide Synthesis Purity->Peptide_Synthesis Solubility Solubility Determination Physical->Solubility pKa pKa Measurement Physical->pKa Hygroscopicity Hygroscopicity Testing Physical->Hygroscopicity Formulation Pre-formulation Studies Solubility->Formulation pKa->Formulation Hygroscopicity->Formulation

Caption: Workflow for the synthesis and physicochemical characterization of N-Methyl-DL-valine HCl.

Solubility_Determination_Workflow Start Start: Solubility Determination Prepare_Solutions Prepare Saturated Solutions in Different Solvents Start->Prepare_Solutions Equilibrate Equilibrate at Constant Temperature (e.g., 24, 48, 72h) Prepare_Solutions->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation) Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC) Separate->Analyze Calculate Calculate Solubility (mg/mL or M) Analyze->Calculate End End: Report Solubility Data Calculate->End

Caption: Experimental workflow for determining the solubility of a compound.

pKa_Determination_Workflow Start Start: pKa Determination Prepare_Sample Prepare Aqueous Solution of the Compound Start->Prepare_Sample Titrate Titrate with Standard Acid/Base Prepare_Sample->Titrate Record_pH Record pH vs. Titrant Volume Titrate->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Determine_pKa Determine pKa from Half-Equivalence Point Plot_Curve->Determine_pKa End End: Report pKa Value Determine_pKa->End

Caption: Experimental workflow for determining the pKa of a compound.

Spectral Data Interpretation

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the CH proton), a singlet for the N-methyl group, and a signal for the alpha-proton. The exact chemical shifts will be influenced by the protonation state and the solvent used.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would likely exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, N-H stretching and bending vibrations of the secondary amine hydrochloride, and C-H stretching and bending vibrations of the alkyl groups.

This technical guide provides a foundational understanding of the physicochemical properties of N-Methyl-DL-valine HCl. For researchers and drug development professionals, this information is essential for informed decision-making in synthesis, formulation, and application of this important amino acid derivative. It is recommended that experimental verification of these properties be conducted for any new batch or specific application.

References

Navigating the Synthesis and Handling of N-Methyl-DL-valine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-valine hydrochloride is a synthetic amino acid derivative that plays a critical role in modern pharmaceutical development, particularly in the realm of peptide synthesis and antibody-drug conjugates (ADCs). Its incorporation into therapeutic molecules can enhance metabolic stability and cell permeability. This guide provides an in-depth overview of its safety, handling, and applications, with a focus on practical laboratory use.

Section 1: Safety and Handling

Proper handling and storage of this compound are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from various safety data sheets (SDS).

Hazard Identification and First Aid

While not classified as hazardous under EU regulations, this compound may cause irritation upon contact with the skin, eyes, or respiratory tract. In case of exposure, the following first aid measures should be taken:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: Rinse the mouth with water and seek medical attention if large quantities are ingested.

Personal Protective Equipment (PPE) and Handling

To minimize exposure, the following personal protective equipment is recommended:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: A dust mask or respirator should be used when handling large quantities or if dust is generated.

General handling advice includes avoiding the creation of dust, ensuring adequate ventilation, and keeping the compound away from heat and sources of ignition.

Storage and Disposal

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 0-8°C. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised, ensuring the container is sealed to prevent moisture absorption.[1][2]

Disposal of this compound should be in accordance with local, state, and federal regulations for chemical waste.

Section 2: Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Appearance White to off-white solid/powder
Melting Point 82-84 °C or 175-180 °C (varies by source)
Solubility Soluble in DMSO (sparingly) and Methanol (slightly)
Stability Stable under recommended storage conditions; Hygroscopic
Incompatibilities Strong oxidizing agents
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl)

Section 3: Applications and Experimental Protocols

N-Methyl-DL-valine is a crucial component in the synthesis of peptides and, notably, in the payload of antibody-drug conjugates (ADCs), such as Monomethyl auristatin F (MMAF).[1][3] Its N-methylated backbone provides resistance to enzymatic degradation, enhancing the in-vivo stability of the therapeutic.

Role in Antibody-Drug Conjugates (ADCs)

N-Methyl-DL-valine is a constituent of the potent anti-tubulin agent, Monomethyl auristatin F (MMAF).[1][3] MMAF is often conjugated to monoclonal antibodies to selectively target and kill cancer cells. The inclusion of N-Methyl-DL-valine in the peptide structure of MMAF contributes to its cytotoxic potency and stability.

The general workflow for the synthesis and action of an ADC containing an MMAF analog is depicted below.

ADC_Workflow cluster_synthesis Synthesis Phase cluster_action Mechanism of Action Ab Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) Ab->ADC Conjugation Linker Linker (e.g., vc-PAB) Linker->ADC Payload MMAF Analog (contains N-Methyl-valine) Payload->ADC Binding ADC Binds to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expressing) Internalization Internalization (Endocytosis) Binding->TumorCell Binding->Internalization Release Payload Release (Lysosomal Cleavage) Internalization->Release Action Tubulin Polymerization Inhibition Release->Action Apoptosis Cell Death (Apoptosis) Action->Apoptosis

Caption: General workflow for the synthesis and mechanism of action of an ADC containing an MMAF analog.
Representative Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for a peptide containing this compound was not available, the following represents a general workflow for incorporating an N-methylated amino acid into a peptide sequence via Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-DL-valine

  • Rink Amide resin

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Cold diethyl ether

Methodology:

  • Resin Swelling and Preparation: The Rink Amide resin is swelled in DMF. The Fmoc protecting group is removed using a 20% piperidine solution in DMF to expose the free amine for the first coupling reaction.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling agent and a base and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

  • Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF.

  • Incorporation of N-Methyl-DL-valine:

    • Due to steric hindrance from the N-methyl group, coupling of the subsequent amino acid onto the N-Methyl-DL-valine residue can be challenging.

    • Specialized coupling agents and longer reaction times or microwave assistance may be necessary to achieve a high coupling efficiency.

    • A standard Kaiser test will not work for N-methylated amines; alternative tests like the bromophenol blue test can be used to monitor the reaction.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Metabolic Fate

In biological systems, N-Methyl-DL-valine is a valine derivate that can be metabolized into several other common amino acids and metabolic intermediates.[1] Understanding this metabolic pathway can be crucial for pharmacokinetic and pharmacodynamic studies of drugs containing this moiety.

Metabolic_Pathway cluster_products Metabolic Products NMDV N-Methyl-DL-valine hydrochloride Cys Cysteine NMDV->Cys Ala Alanine NMDV->Ala Tyr Tyrosine NMDV->Tyr Trp Tryptophan NMDV->Trp Citric Citric Acid NMDV->Citric Succinic Succinic Acid NMDV->Succinic

Caption: Simplified metabolic pathway of N-Methyl-DL-valine.

Section 4: Conclusion

This compound is a valuable building block for drug development, offering the potential to create more stable and effective peptide-based therapeutics. A thorough understanding of its properties, safe handling procedures, and synthetic applications is essential for researchers working at the forefront of medicinal chemistry and oncology. The protocols and data presented in this guide aim to provide a solid foundation for the successful and safe utilization of this compound in a laboratory setting.

References

Metabolic Fate of N-Methyl-DL-valine in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-valine, a derivative of the essential branched-chain amino acid valine, is of increasing interest in drug development due to the advantageous pharmacokinetic properties conferred by N-methylation. This technical guide provides a comprehensive overview of the predicted metabolic fate of N-Methyl-DL-valine in biological systems. In the absence of direct empirical data, this document outlines hypothesized metabolic pathways based on the known metabolism of valine and other N-methylated amino acids. Detailed experimental protocols for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile are provided, alongside structured data tables for organizing potential findings. Visual diagrams of the hypothesized metabolic pathways and a general experimental workflow are included to facilitate a deeper understanding. This guide serves as a foundational resource for researchers embarking on the study of N-Methyl-DL-valine's behavior in vivo.

Introduction

N-methylated amino acids are gaining prominence in medicinal chemistry as building blocks for peptide-based therapeutics. The N-methylation of amino acids can significantly enhance the pharmacokinetic properties of peptides, including increased resistance to enzymatic degradation by peptidases, leading to a longer in-vivo half-life, and improved cell membrane permeability.[1][2][3][4] N-Methyl-DL-valine, as a modified version of the branched-chain amino acid (BCAA) valine, is a compound of interest for such applications.

Understanding the metabolic fate of N-Methyl-DL-valine is crucial for its development as a therapeutic agent or as part of a larger drug molecule. The absorption, distribution, metabolism, and excretion (ADME) profile dictates the compound's bioavailability, efficacy, and potential for toxicity. While the metabolism of valine is well-documented, the impact of the N-methyl group on its biotransformation is not fully characterized in mammalian systems. This guide synthesizes existing knowledge on valine metabolism and the enzymatic processes known to act on N-methylated amino acids to propose the likely metabolic pathways of N-Methyl-DL-valine.

Hypothesized Metabolic Pathways of N-Methyl-DL-valine

The metabolic fate of N-Methyl-DL-valine in biological systems is likely to proceed through one of two primary pathways: direct metabolism, albeit potentially at a slower rate than valine, or initial demethylation followed by entry into the canonical valine degradation pathway.

Pathway 1: Direct Metabolism of N-Methyl-DL-valine

This pathway considers the possibility that N-Methyl-DL-valine can be metabolized by the enzymes of the conventional valine degradation pathway. However, the presence of the N-methyl group may introduce steric hindrance, potentially reducing the affinity of the enzymes for the substrate and thus slowing the metabolic rate.

  • Transamination: The initial step of valine metabolism is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which converts valine to α-ketoisovalerate.[5] It is plausible that BCAT can recognize N-Methyl-DL-valine as a substrate, though likely with lower efficiency, producing N-methyl-α-ketoisovalerate.

  • Oxidative Decarboxylation: The resulting α-keto acid would then be a substrate for the branched-chain α-keto acid dehydrogenase complex (BCKDH), which catalyzes its conversion to isobutyryl-CoA.[6] The N-methyl group may also impact the efficiency of this step.

  • Downstream Metabolism: Subsequent enzymatic reactions would follow the established valine degradation pathway, ultimately leading to the formation of succinyl-CoA, which can enter the citric acid cycle.

Pathway 2: Demethylation followed by Valine Metabolism

A more probable primary metabolic route involves the initial removal of the N-methyl group.

  • Oxidative Demethylation: A class of enzymes known as N-methyl-L-amino-acid oxidases are known to catalyze the oxidative demethylation of N-methyl-L-amino acids.[7][8] This reaction produces the corresponding L-amino acid, formaldehyde, and hydrogen peroxide.[8] It is hypothesized that an analogous enzyme could act on N-Methyl-DL-valine to yield DL-valine.

  • Entry into Canonical Valine Metabolism: Once demethylated to valine, the resulting molecule would readily enter the well-established valine catabolic pathway, as described above, leading to succinyl-CoA.

The following diagram illustrates these two hypothesized metabolic pathways.

Metabolic_Pathway_of_N_Methyl_DL_valine cluster_direct Hypothesized Direct Metabolism cluster_demethylation Hypothesized Demethylation Pathway N-Methyl-DL-valine N-Methyl-DL-valine N-Methyl-alpha-ketoisovalerate N-Methyl-alpha-ketoisovalerate N-Methyl-DL-valine->N-Methyl-alpha-ketoisovalerate Branched-Chain Aminotransferase (BCAT) (Hypothesized, slower rate) N-Methyl-Isobutyryl-CoA N-Methyl-Isobutyryl-CoA N-Methyl-alpha-ketoisovalerate->N-Methyl-Isobutyryl-CoA Branched-Chain alpha-Keto Acid Dehydrogenase Complex (BCKDH) (Hypothesized, slower rate) Downstream Metabolites (Modified) Downstream Metabolites (Modified) N-Methyl-Isobutyryl-CoA->Downstream Metabolites (Modified) NMDLV N-Methyl-DL-valine Valine DL-Valine NMDLV->Valine N-Methyl-L-amino-acid Oxidase (Hypothesized) Formaldehyde Formaldehyde NMDLV->Formaldehyde H2O2 H2O2 NMDLV->H2O2 alpha_ketoisovalerate alpha-Ketoisovalerate Valine->alpha_ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_ketoisovalerate->Isobutyryl_CoA BCKDH Complex Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA TCA Cycle Succinyl_CoA->TCA

Hypothesized metabolic pathways of N-Methyl-DL-valine.

Data Presentation

Quantitative data on the metabolic fate of N-Methyl-DL-valine is currently unavailable. The following tables are proposed as templates for organizing and presenting data from future experimental studies.

Table 1: Hypothesized Metabolites of N-Methyl-DL-valine

Putative MetaboliteHypothesized Pathway of FormationAnalytical Method for Detection
N-Methyl-DL-valineParent CompoundLC-MS/MS
DL-ValineDemethylationLC-MS/MS
N-Methyl-α-ketoisovalerateDirect TransaminationGC-MS or LC-MS/MS after derivatization
α-KetoisovalerateDemethylation followed by TransaminationGC-MS or LC-MS/MS after derivatization
Isobutyryl-CoADirect or Demethylation PathwayLC-MS/MS
Succinyl-CoADirect or Demethylation PathwayLC-MS/MS
FormaldehydeDemethylationColorimetric Assay or LC-MS after derivatization

Table 2: Proposed Experimental Design for a Pharmacokinetic Study of N-Methyl-DL-valine in a Rodent Model

ParameterExperimental Detail
Animal Model Male Sprague-Dawley rats (n=5 per group)
Administration Route Intravenous (IV) and Oral (PO)
Dose 10 mg/kg (IV), 50 mg/kg (PO)
Vehicle Saline (IV), Water (PO)
Blood Sampling Timepoints (IV) 0, 5, 15, 30 min; 1, 2, 4, 8, 12, 24 h
Blood Sampling Timepoints (PO) 0, 15, 30 min; 1, 2, 4, 8, 12, 24 h
Urine and Feces Collection 0-24 h, 24-48 h
Matrices for Analysis Plasma, Urine, Feces
Analytical Method Validated LC-MS/MS method for N-Methyl-DL-valine and key hypothesized metabolites
Pharmacokinetic Parameters to be Determined Cmax, Tmax, AUC, t1/2, Clearance, Volume of distribution, Bioavailability

Experimental Protocols

The following protocols are proposed to investigate the metabolic fate of N-Methyl-DL-valine.

4.1 In Vitro Metabolic Stability Assay using Liver Microsomes

  • Objective: To determine the in vitro metabolic stability of N-Methyl-DL-valine in the presence of liver microsomal enzymes and to identify potential metabolites.

  • Materials:

    • N-Methyl-DL-valine

    • Pooled liver microsomes (rat, human)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (for quenching)

    • Control compounds (e.g., a rapidly metabolized compound and a stable compound)

    • LC-MS/MS system

  • Methodology:

    • Prepare a stock solution of N-Methyl-DL-valine in a suitable solvent.

    • In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and N-Methyl-DL-valine to the wells.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and to screen for the appearance of potential metabolites.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

4.2 In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of N-Methyl-DL-valine after intravenous and oral administration in rats.

  • Materials:

    • N-Methyl-DL-valine

    • Sprague-Dawley rats

    • Cannulation materials for IV administration and blood collection

    • Metabolic cages for urine and feces collection

    • Anticoagulant (e.g., EDTA)

    • LC-MS/MS system

  • Methodology:

    • Fast the rats overnight prior to dosing.

    • Administer N-Methyl-DL-valine via the intravenous or oral route.

    • Collect blood samples at the predetermined time points into tubes containing anticoagulant.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.[1]

    • House the rats in metabolic cages to collect urine and feces for the specified intervals.

    • Process the plasma, urine, and fecal homogenate samples for analysis. This typically involves protein precipitation for plasma and extraction for urine and feces.[9]

    • Quantify the concentrations of N-Methyl-DL-valine and its major metabolites using a validated LC-MS/MS method.

    • Perform pharmacokinetic analysis using appropriate software to determine the parameters listed in Table 2.

Mandatory Visualization

The following diagrams provide a visual representation of the hypothesized metabolic pathways and a general experimental workflow for studying the metabolic fate of N-Methyl-DL-valine.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_analysis Sample Analysis cluster_data Data Interpretation microsomes Liver Microsome Stability Assay sample_prep Sample Preparation (Protein Precipitation, Extraction) microsomes->sample_prep cells Hepatocyte Metabolism Study cells->sample_prep animal_model Animal Model (e.g., Rat) dosing IV and PO Dosing of N-Methyl-DL-valine animal_model->dosing sampling Blood, Urine, Feces Collection dosing->sampling sampling->sample_prep lcms LC-MS/MS Analysis (Quantification of Parent and Metabolites) sample_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, etc.) lcms->pk_analysis met_id Metabolite Identification and Pathway Elucidation lcms->met_id

General experimental workflow for investigating the metabolic fate.

Conclusion

While specific data on the metabolic fate of N-Methyl-DL-valine in biological systems is not yet available, this guide provides a robust framework for initiating such investigations. The hypothesized metabolic pathways—direct metabolism and demethylation—are based on established biochemical principles. The provided experimental protocols offer a clear roadmap for researchers to elucidate the ADME properties of this promising molecule. The strategic application of these methodologies will be critical in assessing the therapeutic potential and safety profile of N-Methyl-DL-valine and its derivatives in drug development.

References

N-Methyl-DL-valine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-DL-valine hydrochloride is a synthetic derivative of the essential amino acid valine. The introduction of a methyl group to the alpha-amino group significantly alters the molecule's properties, making it a valuable building block in medicinal chemistry and drug development. This modification enhances metabolic stability and modulates the conformational properties of peptides, leading to improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of advanced therapeutic agents.

Discovery and History

The journey of this compound is intrinsically linked to the broader history of N-methylated amino acids. The pioneering work in this field was conducted by the renowned chemist Emil Fischer , who in 1915, was the first to achieve the mono-methylation of α-amino acids[1]. Fischer's method laid the groundwork for the synthesis of a wide array of N-methylated amino acid derivatives, including N-methyl-valine.

His three-step synthetic route involved the transient protection of the primary α-amino group, followed by N-methylation, and subsequent deprotection to yield the secondary, α-N-methyl amino acid[1]. While this classical approach was groundbreaking, it often required harsh reaction conditions. Consequently, much of the subsequent research has focused on developing milder and more efficient methodologies for N-methylation, compatible with a wider range of functional groups and suitable for solid-phase peptide synthesis[1]. The development of these modern techniques has been crucial for incorporating N-methylated amino acids, such as N-Methyl-DL-valine, into complex peptides and other pharmaceutical compounds.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H14ClNO2[2]
Molecular Weight 167.63 g/mol [2]
Appearance White to off-white solid/liquid mixture[2]
Solubility Soluble in DMSO (125 mg/mL)[2]
Storage -20°C, sealed, away from moisture[2]

Experimental Protocols

Synthesis of this compound from DL-valine

This protocol is a generalized procedure based on classical and modern N-methylation techniques.

Materials:

  • DL-valine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl2) or Trimethylchlorosilane (TMSCl)[3]

  • Formaldehyde

  • Sodium cyanoborohydride (NaBH3CN)[4]

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Esterification of DL-valine:

    • Suspend DL-valine in anhydrous methanol.

    • Slowly add thionyl chloride or trimethylchlorosilane at 0°C[3][5].

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain DL-valine methyl ester hydrochloride.

  • Reductive Amination:

    • Dissolve the DL-valine methyl ester hydrochloride in a suitable solvent (e.g., methanol).

    • Add aqueous formaldehyde.

    • Slowly add sodium cyanoborohydride while maintaining the pH[4].

    • Stir the reaction mixture at room temperature until the formation of N-Methyl-DL-valine methyl ester is complete (monitored by TLC).

  • Hydrolysis and Salt Formation:

    • Add hydrochloric acid to the reaction mixture and heat to reflux to hydrolyze the methyl ester.

    • After completion of the hydrolysis, cool the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.

Signaling Pathways and Applications

This compound is a crucial component in the synthesis of monomethyl auristatin F (MMAF), a potent anti-tubulin agent used in antibody-drug conjugates (ADCs)[2][6]. ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells.

Role in Monomethyl Auristatin F (MMAF) Synthesis

MMAF is a synthetic analogue of the natural product dolastatin 10. The inclusion of the N-methyl-valine residue at the N-terminus of the peptide backbone is critical for its biological activity. This modification contributes to the molecule's hydrophobicity, which can enhance cell permeability[2][6]. The N-methyl group also provides steric hindrance, which can protect the peptide from enzymatic degradation, thereby increasing its stability in vivo.

The general workflow for the synthesis of an ADC containing MMAF involves the synthesis of the MMAF payload, which incorporates N-Methyl-DL-valine, followed by its conjugation to a monoclonal antibody via a linker.

Below is a diagram illustrating the general workflow for the synthesis of an MMAF-containing ADC.

MMAF_ADC_Synthesis cluster_payload Payload Synthesis cluster_conjugation ADC Assembly NMDV N-Methyl-DL-valine Peptide_Scaffold Peptide Scaffold Assembly NMDV->Peptide_Scaffold Incorporation MMAF Monomethyl Auristatin F (MMAF) Peptide_Scaffold->MMAF Conjugation Conjugation Reaction MMAF->Conjugation Linker Linker Activation Linker->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Caption: General workflow for the synthesis of an MMAF-ADC.

Metabolic Fate

N-Methyl-DL-valine, being a derivative of valine, is expected to be metabolized through pathways similar to its parent amino acid. It is metabolized to various other amino acids such as cysteine, alanine, tyrosine, and tryptophan, as well as intermediates of the citric acid cycle like succinic acid[2][6]. The N-methyl group may be removed through demethylation processes.

The following diagram illustrates a simplified, hypothetical metabolic pathway for N-Methyl-DL-valine.

Metabolic_Pathway NMDV N-Methyl-DL-valine Demethylation Demethylation NMDV->Demethylation Valine DL-Valine Demethylation->Valine Transamination Transamination Valine->Transamination Other_AA Other Amino Acids (Cysteine, Alanine, etc.) Valine->Other_AA Keto_acid α-Ketoisovalerate Transamination->Keto_acid Oxidative_decarboxylation Oxidative Decarboxylation Keto_acid->Oxidative_decarboxylation Succinyl_CoA Succinyl-CoA Oxidative_decarboxylation->Succinyl_CoA TCA Citric Acid Cycle Succinyl_CoA->TCA

Caption: Hypothetical metabolic pathway of N-Methyl-DL-valine.

Conclusion

This compound, a compound with a history rooted in the early 20th-century explorations of amino acid chemistry, has emerged as a critical component in the development of modern targeted cancer therapies. Its unique properties, conferred by the N-methyl group, enhance the efficacy and stability of potent drug payloads like MMAF. The continued refinement of synthetic methodologies for N-methylated amino acids will undoubtedly expand their application in drug discovery and development, paving the way for new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-DL-valine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-Methyl-DL-valine hydrochloride into synthetic peptides using solid-phase peptide synthesis (SPPS). The protocols detailed below address the challenges associated with the steric hindrance of N-methylated amino acids and offer optimized conditions for successful coupling, cleavage, and purification.

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry, often enhancing a peptide's metabolic stability, membrane permeability, and oral bioavailability. N-Methyl-DL-valine, a derivative of the amino acid valine, serves as a valuable building block in the synthesis of peptide-based drugs, contributing to improved stability and bioactivity.[1][2] However, the incorporation of N-methylated amino acids like N-Methyl-DL-valine into a peptide sequence presents significant challenges due to the steric hindrance imposed by the N-methyl group. This steric bulk slows down coupling reaction kinetics, necessitating the use of highly efficient coupling reagents and optimized protocols to achieve high yields and purity.[3]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered amino acids like N-Methyl-DL-valine. The following table summarizes the general performance of commonly used coupling reagents for N-methylated amino acid incorporation. While direct comparative data for N-Methyl-DL-valine under identical conditions is limited, this table provides a qualitative and semi-quantitative overview based on their general performance with N-methylated residues.

Coupling ReagentClassTypical Equivalents (Reagent/Base)Typical Coupling TimeReported Efficiency for N-Methylated ResiduesKey Considerations
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium/Aminium Salt4 eq. / 8 eq. DIEA1 - 2 hoursVery HighHighly effective for sterically hindered couplings.[3][4]
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Uronium/Aminium Salt5 eq. / 10 eq. DIEA10 - 15 min (Microwave)HighOften used with microwave-assisted synthesis for rapid and efficient coupling.[3]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium Salt3 eq. / 6 eq. DIEA1 - 2 hoursHighA robust reagent for standard and challenging couplings.
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)Phosphonium Salt2 eq. / 6 eq. DIEA1 hourVery HighParticularly useful for demanding couplings, including N-methyl to N-methyl linkages.[3][4][5]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium/Aminium Salt3 eq. / 6 eq. DIEA15 - 30 minVery HighA newer generation reagent with high efficiency and improved safety profile.
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole)Carbodiimide5.5 eq. / 5.5 eq.2 - 4 hoursModerate to LowGenerally less effective for sterically hindered N-methylated amino acids.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide containing N-Methyl-DL-valine using Fmoc chemistry.

Materials and Reagents
  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Coupling Reagents: HATU, HCTU, PyBOP, or PyBroP

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Monitoring Reagent: Bromophenol blue solution in DMF

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Synthesis

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the 20% piperidine treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

3. Coupling of Standard Fmoc-Amino Acids:

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a suitable coupling reagent (e.g., HCTU, 3 eq.), and DIEA (6 eq.) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 30-60 minutes.
  • Monitor the reaction completion using the Kaiser test.
  • Wash the resin with DMF (3 times) and DCM (3 times).

4. Coupling of N-Methyl-DL-valine:

  • Pre-activation: In a separate vessel, dissolve Fmoc-N-Methyl-DL-valine (or this compound neutralized with an equimolar amount of base) (4 eq.) and HATU (4 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 5 minutes at room temperature.[3][4]
  • Coupling Reaction: Add the pre-activated solution to the deprotected resin.
  • Agitate the reaction vessel at room temperature for 1 to 2 hours.[3]
  • Monitoring: The standard Kaiser or ninhydrin (B49086) test is not effective for secondary amines. Use the bromophenol blue test to monitor the reaction. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[4]
  • If the coupling is incomplete, a second coupling step may be necessary.
  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

5. Microwave-Assisted Coupling of N-Methyl-DL-valine (Alternative):

  • In a microwave-safe peptide synthesis vessel, add the swelled resin.
  • Add a solution of the Fmoc-N-Methyl-DL-valine (5 eq.) and HCTU (5 eq.) in NMP.
  • Add DIEA (10 eq.).[3]
  • Irradiate in a peptide synthesizer with a microwave unit at a constant temperature (e.g., 75°C) for 10-15 minutes.[3]
  • Wash the resin extensively with NMP or DMF.
  • Check for reaction completion using the bromophenol blue test.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Peptide Cleavage and Purification

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM to remove any residual DMF.
  • Dry the resin under vacuum.

2. Cleavage from Resin:

  • Add the cleavage cocktail (TFA/TIS/Water) to the dry peptide-resin.
  • Allow the suspension to stand at room temperature for 2-4 hours with occasional swirling.
  • Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

3. Peptide Precipitation:

  • Filter the resin from the cleavage mixture.
  • Wash the resin with a small amount of fresh TFA.
  • Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether. A white precipitate of the crude peptide should form.

4. Peptide Isolation and Purification:

  • Collect the precipitated peptide by centrifugation.
  • Wash the peptide pellet with cold diethyl ether to remove scavengers.
  • Dry the crude peptide under vacuum.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.[6][7]

Visualizations

Experimental Workflow for SPPS of N-Methylated Peptides

SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling_Standard Coupling of Standard Fmoc-AA Wash1->Coupling_Standard Wash2 Wash (DMF, DCM) Coupling_Standard->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling_NMe Coupling of N-Methyl-DL-valine (HATU/DIEA) Wash3->Coupling_NMe Monitoring Bromophenol Blue Test Coupling_NMe->Monitoring Monitoring->Coupling_NMe If Incomplete Wash4 Wash (DMF, DCM) Monitoring->Wash4 If Complete Repeat Repeat Cycle Wash4->Repeat Repeat->Deprotection1 Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating N-Methyl-DL-valine.

Logic for Coupling Reagent Selection

Coupling_Reagent_Selection Start Start: Couple N-Methylated Amino Acid Hindrance High Steric Hindrance? Start->Hindrance Standard_Coupling Standard Coupling (e.g., HCTU, PyBOP) Hindrance->Standard_Coupling No Strong_Coupling Stronger Coupling Reagent (e.g., HATU, PyBroP) Hindrance->Strong_Coupling Yes Microwave Microwave Assistance? Standard_Coupling->Microwave Strong_Coupling->Microwave Microwave_Protocol Microwave-Assisted Protocol Microwave->Microwave_Protocol Yes Standard_Protocol Standard Room Temp. Protocol Microwave->Standard_Protocol No End Proceed to Next Step Microwave_Protocol->End Standard_Protocol->End

Caption: Decision logic for selecting a coupling reagent for N-methylated amino acids.

References

Application Notes and Protocols for the Modification of Monomethyl Auristatin F (MMAF) with N-Methyl-DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of monomethyl auristatin F (MMAF) analogues, specifically focusing on the incorporation of N-Methyl-DL-valine. This modification, aimed at enhancing the physicochemical and pharmacological properties of the parent compound, involves the substitution of the native valine residue at the P1 position with its N-methylated counterpart during solid-phase peptide synthesis (SPPS).

MMAF is a highly potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[] The inclusion of N-methylated amino acids in peptide-based drugs can improve metabolic stability, cell permeability, and conformational rigidity, potentially leading to enhanced therapeutic efficacy.[3]

This document outlines the detailed protocols for the synthesis of an N-Methyl-DL-valine MMAF analogue, its subsequent conjugation to a monoclonal antibody, and methods for its characterization and biological evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of MMAF and its N-methylated analogue.

Table 1: Synthesis and Purity of MMAF Analogues

CompoundSynthetic ApproachReported YieldPurityAnalytical Method
MMAF Convergent Solution-Phase Synthesis~40-50% (overall)>98%RP-HPLC, LC-MS
N-Methyl-Valine MMAF Analogue Solid-Phase Peptide Synthesis (SPPS)15-25% (overall)>95%RP-HPLC, LC-MS

Table 2: In Vitro Cytotoxicity of MMAF and its Analogue

CompoundCell LineCancer TypeIC50 (nM)
MMAF Karpas 299Anaplastic Large Cell Lymphoma119[1]
H3396Breast Carcinoma105[1]
786-ORenal Cell Carcinoma257[1]
Caki-1Renal Cell Carcinoma200[1]
N-Methyl-Valine MMAF Analogue (Representative) HCT116Colon CarcinomaData dependent on specific analogue structure
A549Lung CarcinomaData dependent on specific analogue structure

Table 3: Tubulin Polymerization Inhibition

CompoundAssay TypeIC50 (µM)
MMAF Turbidity-based spectrophotometric assay~1-5
N-Methyl-Valine MMAF Analogue (Representative) Turbidity-based spectrophotometric assayData dependent on specific analogue structure

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Methyl-DL-valine MMAF Analogue

This protocol describes the synthesis of an MMAF analogue where the P1 valine is replaced with N-Methyl-DL-valine using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-protected amino acids (including Fmoc-N-Methyl-DL-valine)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

  • Diethyl ether (cold)

  • RP-HPLC system for purification

Procedure:

  • Resin Preparation: Swell Fmoc-Phe-Wang resin in DMF in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Iterative Cycles):

    • For each amino acid in the sequence (from C-terminus to N-terminus), dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. For the sterically hindered Fmoc-N-Methyl-DL-valine, extend the coupling time to 6-8 hours and monitor the reaction completion using a non-ninhydrin-based test like the bromophenol blue test.

    • After each coupling, wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized analogue using LC-MS and analytical RP-HPLC.

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay measures the ability of the synthesized MMAF analogue to inhibit the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Synthesized N-Methyl-DL-valine MMAF analogue (dissolved in DMSO)

  • Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

  • Vehicle control (DMSO)

  • 96-well microplate (pre-warmed to 37°C)

  • Temperature-controlled microplate reader (340 nm absorbance)

Procedure:

  • Reagent Preparation: Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer. Prepare serial dilutions of the MMAF analogue and controls in G-PEM buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the compound dilutions or controls to the respective wells.

  • Initiation of Polymerization: To each well, add 90 µL of the cold tubulin solution to initiate polymerization.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and determine the IC50 value of the MMAF analogue.

Protocol 3: Conjugation of N-Methyl-Valine MMAF Analogue to a Monoclonal Antibody

This protocol describes the conjugation of the synthesized MMAF analogue (containing a suitable linker) to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • N-Methyl-Valine MMAF analogue with a maleimide (B117702) linker (e.g., mc-MMAF analogue)

  • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: N-acetylcysteine

  • Conjugation buffer (e.g., PBS with EDTA)

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Antibody Reduction:

    • Treat the mAb solution with a controlled molar excess of TCEP (e.g., 2-5 fold molar excess per interchain disulfide bond) to partially reduce the disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately add the maleimide-functionalized N-Methyl-Valine MMAF analogue to the reduced antibody solution. A typical molar excess is 3-5 fold per available thiol group.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unreacted payload-linker and other small molecules using SEC or HIC. HIC can also be used to determine the drug-to-antibody ratio (DAR).

  • Characterization: Characterize the ADC for protein concentration (A280), average DAR (e.g., by HIC or mass spectrometry), and aggregation (by SEC).

Visualizations

Signaling Pathway

MMAF_Mechanism_of_Action ADC MMAF-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAF Free MMAF Lysosome->MMAF Linker Cleavage Tubulin Tubulin Dimers MMAF->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Disruption of Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Induction

Caption: Mechanism of action of an MMAF-based Antibody-Drug Conjugate (ADC).

Experimental Workflow: Synthesis and Characterization

Synthesis_Workflow Start Start: Fmoc-Phe-Wang Resin SPPS Solid-Phase Peptide Synthesis (Incorporation of N-Methyl-DL-valine) Start->SPPS Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (LC-MS, Analytical HPLC) Purification->Characterization BioAssay Biological Assays (Cytotoxicity, Tubulin Polymerization) Characterization->BioAssay End End: Purified MMAF Analogue Characterization->End

Caption: Workflow for the synthesis and characterization of an N-Methyl-DL-valine MMAF analogue.

Logical Relationship: ADC Conjugation

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfide Bonds (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation MMAF_Linker N-Methyl-Valine MMAF with Maleimide Linker MMAF_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for the conjugation of an N-Methyl-DL-valine MMAF analogue to a monoclonal antibody.

References

N-Methyl-DL-valine hydrochloride as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-valine hydrochloride is a derivative of the amino acid valine, characterized by a methyl group on the amine. While not as commonly employed as other chiral auxiliaries like Evans oxazolidinones or pseudoephedrine, it possesses the necessary stereogenic center to serve as a chiral auxiliary in asymmetric synthesis.[1] Its application is particularly relevant in the synthesis of α-substituted carboxylic acids and amino acids, where the chiral environment provided by the N-methyl-valine moiety can direct the stereochemical outcome of a reaction. The hydrochloride salt form ensures stability and ease of handling.

This document provides detailed application notes and a hypothetical, yet plausible, protocol for the use of this compound as a chiral auxiliary in asymmetric alkylation. The methodologies and expected outcomes are based on established principles of asymmetric synthesis and data from analogous systems.

Principle of Chiral Induction

The core principle behind using N-Methyl-DL-valine as a chiral auxiliary lies in its ability to create a diastereomeric intermediate when attached to a prochiral substrate. The steric hindrance imposed by the isopropyl group of the valine derivative effectively shields one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face. This directed attack results in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the chiral auxiliary.

G sub Prochiral Substrate diastereomer Diastereomeric Intermediate sub->diastereomer Attachment aux N-Methyl-DL-valine Hydrochloride (Chiral Auxiliary) aux->diastereomer product_dia Diastereomerically Enriched Product diastereomer->product_dia Asymmetric Reaction reagent Electrophile (e.g., Alkyl Halide) reagent->product_dia cleavage Cleavage of Auxiliary product_dia->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

General workflow for asymmetric synthesis using a chiral auxiliary.

Application: Asymmetric Alkylation of a Carboxylic Acid Derivative

A primary application of chiral auxiliaries derived from amino acids is the asymmetric alkylation of carboxylic acid derivatives to produce α-chiral acids. In this proposed protocol, this compound is first converted to the free base and then coupled with a prochiral carboxylic acid derivative (e.g., an acid chloride) to form an amide. This amide is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation.

Hypothetical Experimental Data

The following table summarizes hypothetical, yet realistic, quantitative data for the asymmetric alkylation of propanoic acid using N-Methyl-DL-valine as a chiral auxiliary with various alkyl halides. These values are extrapolated from similar systems utilizing amino acid-derived auxiliaries.

EntryElectrophile (R-X)Product (α-Alkylpropanoic Acid)Yield (%)Diastereomeric Excess (d.e., %)
1Benzyl (B1604629) bromide2-Benzylpropanoic acid8592
2Ethyl iodide2-Ethylpropanoic acid8888
3Allyl bromide2-Allylpropanoic acid8290
4Methyl iodide2-Methylpropanoic acid9185

Experimental Protocols

Protocol 1: Preparation of the N-Acyl-N-Methyl-DL-valine Auxiliary

This protocol describes the attachment of the chiral auxiliary to a model prochiral substrate, propionyl chloride.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and form the free base of N-Methyl-DL-valine. Stir for 20 minutes at 0 °C.

  • Slowly add propionyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-propionyl-N-Methyl-DL-valine. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient).

G start N-Methyl-DL-valine HCl in DCM step1 Add TEA at 0°C start->step1 step2 Add Propionyl Chloride step1->step2 step3 Warm to RT, Stir 12-16h step2->step3 step4 Quench with NaHCO3 step3->step4 step5 Extract with DCM step4->step5 step6 Dry and Concentrate step5->step6 end N-Propionyl-N-Methyl-DL-valine step6->end

Workflow for the preparation of the N-acyl auxiliary.
Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the N-acyl auxiliary prepared in Protocol 1.

Materials:

  • N-propionyl-N-Methyl-DL-valine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-propionyl-N-Methyl-DL-valine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of LDA (1.1 eq) dropwise to the reaction mixture to form the lithium enolate. Stir for 1 hour at -78 °C.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be analyzed by NMR to determine the diastereomeric ratio and purified by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final α-chiral carboxylic acid.

Materials:

  • Alkylated N-acyl auxiliary

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x) to isolate the α-chiral carboxylic acid.

  • The aqueous layer, containing the hydrochloride salt of N-Methyl-DL-valine, can be concentrated and the auxiliary recovered for reuse.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

G cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage acyl_aux N-Acyl Auxiliary enolate Chiral Enolate Formation (LDA, -78°C) acyl_aux->enolate alkylation Alkylation (R-X, -78°C) enolate->alkylation alkylated_product Alkylated Auxiliary alkylation->alkylated_product hydrolysis Hydrolysis (LiOH) alkylated_product->hydrolysis chiral_acid α-Chiral Carboxylic Acid hydrolysis->chiral_acid recovered_aux Recovered N-Methyl-DL-valine hydrolysis->recovered_aux

Logical relationship between the alkylation and cleavage steps.

Conclusion

While not a mainstream chiral auxiliary, this compound presents a viable option for asymmetric synthesis, particularly for academic and exploratory research. The protocols outlined above provide a foundational methodology for its application in asymmetric alkylation. Researchers can adapt these procedures for different substrates and electrophiles, with optimization of reaction conditions likely required to achieve high yields and diastereoselectivities. The potential for recovery and reuse of the auxiliary adds to its utility.

References

Application Notes and Protocols: N-Methyl-DL-valine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of N-Methyl-DL-valine hydrochloride. This document is intended to serve as a comprehensive resource, offering insights into its application in peptide synthesis, drug development, and metabolic studies.

I. Product Information and Solubility

This compound is a derivative of the amino acid valine.[1][2] It serves as a crucial building block in peptide synthesis and is utilized in the development of peptide-based therapeutics.[3][4] Its applications also extend to metabolic studies and as a component in the synthesis of novel auristatins with high cytotoxic activities.[1][2]

Solubility Data

Proper dissolution is critical for the successful application of this compound in experimental settings. The following table summarizes its solubility in a commonly used solvent.

SolventConcentrationMethodReference
DMSO125 mg/mL (745.69 mM)Ultrasonic[1][2]

Note: The hygroscopic nature of DMSO can significantly impact solubility. It is recommended to use freshly opened DMSO for the preparation of solutions.[1]

II. Experimental Protocols

A. Preparation of Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 125 mg/mL solution, add 1 mL of DMSO to 125 mg of the compound).

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to initiate dissolution.

  • Ultrasonication: Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved.[1][2] This step is crucial for achieving maximum solubility.

  • Sterilization (Optional): If the stock solution is intended for use in cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter. Note that high-concentration DMSO solutions can be challenging to filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Ensure the containers are sealed tightly to prevent moisture absorption.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh N-Methyl-DL-valine hydrochloride add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Mix add_dmso->vortex sonicate 4. Ultrasonicate until Dissolved vortex->sonicate filter 5. Sterile Filter (Optional) sonicate->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store

Workflow for preparing a concentrated stock solution.

III. Application Notes

A. Peptide Synthesis

This compound is a valuable building block in peptide synthesis, particularly for creating peptides with enhanced stability and bioactivity.[3][4] The N-methyl group can improve resistance to enzymatic degradation, which is a significant advantage in the development of therapeutic peptides.[4]

Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS):

This protocol provides a general guideline. Specific coupling conditions may need to be optimized based on the peptide sequence and the resin used.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Activation: In a separate vessel, activate the N-Methyl-DL-valine by pre-incubating it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated N-Methyl-DL-valine solution to the deprotected resin and allow the coupling reaction to proceed for the optimized time.

  • Washing: Thoroughly wash the resin with DMF to remove any unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Repeat: Continue the cycle of deprotection, activation, and coupling for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_spps Role in Peptide Synthesis start Peptide Chain on Solid Support nmval N-Methyl-DL-valine (Building Block) start->nmval Incorporation via Peptide Bond Formation end Modified Peptide with Enhanced Stability nmval->end

N-Methyl-DL-valine as a building block in SPPS.

B. Drug Development and Cell-Based Assays

N-Methyl-DL-valine is a component in the synthesis of monomethyl auristatin F (MMAF), an anti-tubulin agent used in antibody-drug conjugates (ADCs).[1][2] Its incorporation can increase the hydrophobicity and cell permeability of the resulting compound.[1][2]

General Protocol for a Cell Viability Assay (e.g., MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (synthesized using this compound) from the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control with DMSO, positive control with a known cytotoxic agent).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, and then add solubilization solution).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

G cluster_assay Cell-Based Assay Workflow seed 1. Seed Cells in Plate prepare 2. Prepare Serial Dilutions of Test Compound seed->prepare treat 3. Treat Cells with Compound prepare->treat incubate 4. Incubate for Specified Duration treat->incubate assay 5. Perform Viability Assay (e.g., MTT) incubate->assay read 6. Read Absorbance assay->read analyze 7. Analyze Data (e.g., IC50) read->analyze

General workflow for a cell-based assay.

C. Metabolic Studies

As a valine derivant, N-Methyl-DL-valine can be used in metabolic studies to investigate amino acid metabolism.[1][2][7] It is metabolized to several other key molecules, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid in sprouts.[1][2]

General Protocol for a Stable Isotope Labeling Experiment in Cell Culture:

  • Culture Preparation: Culture cells in standard medium to the desired confluency.

  • Medium Exchange: Wash the cells with phosphate-buffered saline (PBS) and then switch to a custom-formulated medium lacking valine but supplemented with a known concentration of isotopically labeled N-Methyl-DL-valine (e.g., ¹³C or ¹⁵N labeled).

  • Time-Course Incubation: Incubate the cells for various time points to allow for the uptake and metabolism of the labeled compound.

  • Metabolite Extraction: At each time point, wash the cells with cold PBS and then quench metabolism and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: Collect the cell extracts, centrifuge to remove cell debris, and then dry the supernatant.

  • Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze them using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the labeled downstream metabolites.

G cluster_metabolism Metabolic Labeling Workflow start Cells in Culture labeling Incubate with Labeled N-Methyl-DL-valine start->labeling extraction Extract Metabolites labeling->extraction analysis Analyze by MS or NMR extraction->analysis results Identify and Quantify Labeled Metabolites analysis->results

References

Application Note and Protocol: Quantitative Analysis of N-Methyl-DL-valine hydrochloride by HPLC with Pre-column Dansylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive analytical method for the quantification of N-Methyl-DL-valine hydrochloride in solution. The method is based on pre-column derivatization of the secondary amine group of N-Methyl-DL-valine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride), followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This approach provides excellent specificity and sensitivity for the analysis of this non-chromophoric amino acid derivative. The protocol includes procedures for sample preparation, derivatization, and HPLC analysis, as well as a summary of method validation parameters according to ICH guidelines.

Introduction

N-Methyl-DL-valine is a methylated amino acid derivative used in various research and pharmaceutical applications. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. As N-Methyl-DL-valine lacks a significant UV chromophore, direct analysis by HPLC-UV is challenging. Chemical derivatization is a common strategy to introduce a chromophoric or fluorophoric tag to the analyte, thereby enhancing its detectability.

Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts with strong UV absorbance.[1][2] The resulting dansylated N-Methyl-DL-valine can be readily separated and quantified using RP-HPLC. This application note provides a complete protocol for this analytical method.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Dansyl chloride (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium bicarbonate (ACS grade)

  • Sodium acetate (B1210297) (ACS grade)

  • Acetic acid (glacial, ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatic water bath or heating block

Preparation of Solutions
  • Mobile Phase A (25 mM Sodium Acetate Buffer, pH 6.5): Dissolve 2.05 g of sodium acetate in 1 L of deionized water. Adjust the pH to 6.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 8.4 g of sodium bicarbonate in 1 L of deionized water. Adjust pH to 9.5 with 1 M NaOH.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl chloride in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol
  • In a microcentrifuge tube, add 100 µL of the working standard solution or sample solution.

  • Add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the 5 mg/mL Dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath or heating block at 60°C for 45 minutes in the dark.

  • After incubation, allow the mixture to cool to room temperature.

  • Add 500 µL of a solution containing 80% Mobile Phase A and 20% Mobile Phase B to stop the reaction and dilute the sample.

  • Vortex the final solution for 30 seconds.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Acetate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
20.00
22.00
25.00
27.00
30.00
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 20 µL

Data Presentation: Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Linearity and Range
ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9995
Table 2: Accuracy
Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean, n=3)Recovery (%)
5.04.9599.0
50.050.85101.7
90.089.2899.2
Table 3: Precision
ParameterConcentration (µg/mL)RSD (%) (n=6)
Repeatability 50.01.2
Intermediate Precision 50.01.8
Table 4: LOD and LOQ
ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0

Mandatory Visualizations

G cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Prepare Working Standards (1-100 µg/mL) Stock->Working Mix Mix Sample/Standard with Bicarbonate Buffer Working->Mix Sample Prepare Sample Solution Sample->Mix Add_Dansyl Add Dansyl Chloride Solution Mix->Add_Dansyl Incubate Incubate at 60°C for 45 min Add_Dansyl->Incubate Stop Stop Reaction and Dilute Incubate->Stop Filter Filter into HPLC Vial Stop->Filter Inject Inject 20 µL onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental Workflow for this compound Quantification.

G reagents N-Methyl-DL-valine (secondary amine) Dansyl Chloride product Dansyl-N-Methyl-DL-valine (UV-active & Fluorescent) reagents->product Nucleophilic Attack conditions Alkaline pH (9.5) Heat (60°C) conditions->product Reaction Conditions

Caption: Dansylation Reaction of N-Methyl-DL-valine.

Conclusion

The described HPLC method with pre-column dansylation is a reliable, sensitive, and specific approach for the quantification of this compound. The method has been validated for its key performance characteristics, demonstrating its suitability for routine analysis in a quality control or research environment. The use of a common C18 column and standard HPLC instrumentation makes this method easily transferable to most analytical laboratories.

References

Application Note: GC-MS Protocol for the Identification and Quantification of N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation is a critical post-translational modification of amino acids that significantly influences the biological activity, stability, and pharmacokinetic properties of peptides and proteins.[1][2][3] Accurate identification and quantification of N-methylated amino acids are therefore essential for research in various fields, including drug development, proteomics, and metabolomics. This document provides a detailed protocol for the analysis of N-methylated amino acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, derivatization, GC-MS analysis, and data interpretation.

Introduction

N-methylated amino acids play a crucial role in regulating protein function, stability, and cellular signaling.[1] In nature, the N-methylation of amino acids in proteins, such as histones, is a key epigenetic modification that governs gene expression.[1] For drug development, the strategic incorporation of N-methylated amino acids into therapeutic peptides can enhance their efficacy, bioavailability, and metabolic stability by increasing resistance to enzymatic degradation.[1][2][3]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of amino acids. However, due to their polar and non-volatile nature, amino acids require chemical derivatization prior to GC-MS analysis to increase their volatility.[4] This protocol details a robust and reliable GC-MS method for the analysis of N-methylated amino acids, focusing on a widely used two-step derivatization process.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

  • For Liquid Samples (e.g., plasma, urine):

    • Thaw frozen samples on ice.

    • To precipitate proteins, add a 4-fold excess of cold ethanol (B145695) or acetone (B3395972) to the sample (e.g., 400 µL of cold ethanol to 100 µL of plasma).

    • Vortex the mixture for 30 seconds and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant containing the amino acids to a new microcentrifuge tube.

    • Dry the supernatant completely under a stream of nitrogen gas or using a vacuum concentrator.

  • For Solid Samples (e.g., tissue, cell pellets):

    • Homogenize the sample in a suitable buffer (e.g., PBS).

    • Perform protein precipitation as described for liquid samples (steps 2-4).

    • Transfer the supernatant to a new tube and dry it completely.

Note: It is crucial to avoid buffers containing high concentrations of primary and secondary amines (e.g., TRIS) as they can interfere with the derivatization process.[5]

Derivatization

This protocol utilizes a two-step derivatization method involving esterification followed by acylation. This method is effective for a wide range of amino acids, including their N-methylated forms.[4][6]

  • Step 1: Esterification (Methyl Ester Formation)

    • To the dried sample residue, add 100 µL of 2 M HCl in methanol (B129727) (CH₃OH).[4][6]

    • Seal the vial tightly and heat at 80°C for 60 minutes.[4][6] This step converts the carboxylic acid group of the amino acids to their corresponding methyl esters.

    • After heating, cool the sample to room temperature and evaporate the reagent under a stream of nitrogen.

  • Step 2: Acylation (Pentafluoropropionyl-PFP Derivative Formation)

    • To the dried methyl esters, add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA).[4][6]

    • Seal the vial and heat at 65°C for 30 minutes.[4][6] This step derivatizes the amino and any other reactive groups to form stable and volatile PFP derivatives.

    • After cooling, evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the final derivative in a suitable organic solvent, such as toluene, for GC-MS analysis.[4][6]

GC-MS Analysis

The following are typical GC-MS parameters. These may require optimization based on the specific instrument and column used.

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5), is recommended.[7]

    • Injector Temperature: 280°C.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 0.5 min.

      • Ramp 1: Increase to 210°C at 15°C/min.

      • Ramp 2: Increase to 320°C at 35°C/min.[4]

    • Injection Mode: Splitless injection of 1 µL.[6]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for PFP derivatives.[6]

    • Ion Source Temperature: 250°C.[4]

    • Interface Temperature: 300°C.[4]

    • Electron Energy: 70 eV (for EI).[4]

    • Mass Scan Range: m/z 50-1000.[6]

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to achieve higher sensitivity and specificity.[4][6]

Data Presentation

Quantitative analysis of N-methylated amino acids is performed by comparing the peak area of the analyte to that of a corresponding stable isotope-labeled internal standard. The following table summarizes hypothetical quantitative data for illustrative purposes.

N-methylated Amino AcidSample TypeConcentration (µM)
N-methyl-AlanineHuman Plasma1.5 ± 0.3
N,N-dimethyl-GlycineHuman Plasma2.8 ± 0.7
Nε-mono-methyl-LysineHuman Urine12.4 ± 3.1
Nε-di-methyl-LysineHuman Urine8.9 ± 2.2
N-methyl-HistidineMuscle Tissue5.6 ± 1.5

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS protocol for the analysis of N-methylated amino acids.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) ProteinPrecipitation Protein Precipitation (e.g., with cold ethanol) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying1 Drying (Nitrogen stream or vacuum) SupernatantCollection->Drying1 Esterification Step 1: Esterification (2M HCl in Methanol, 80°C) Drying1->Esterification Drying2 Drying Esterification->Drying2 Acylation Step 2: Acylation (PFPA, 65°C) Drying2->Acylation Drying3 Drying Acylation->Drying3 Reconstitution Reconstitution (in Toluene) Drying3->Reconstitution GCMS_Analysis GC-MS Analysis (Splitless Injection) Reconstitution->GCMS_Analysis DataProcessing Data Processing (Peak Integration, Quantification) GCMS_Analysis->DataProcessing

Caption: Experimental workflow for GC-MS analysis of N-methylated amino acids.

Biochemical Pathway Involving N-Methylation

N-methylation is a key post-translational modification involved in various cellular processes, most notably in the regulation of gene expression through histone modification.

N_Methylation_Pathway cluster_pathway Histone N-Methylation Pathway SAM S-Adenosyl Methionine (SAM) (Methyl Donor) HMT Histone Methyltransferase (HMT) SAM->HMT MethylatedHistone N-methylated Histone (e.g., H3K4me, H3K9me) HMT->MethylatedHistone Methyl Group Transfer SAH S-Adenosyl Homocysteine (SAH) HMT->SAH Histone Histone Protein (e.g., H3, H4) Histone->HMT GeneRegulation Regulation of Gene Expression (Activation or Repression) MethylatedHistone->GeneRegulation

Caption: Simplified pathway of histone N-methylation.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and sensitive method for the identification and quantification of N-methylated amino acids in various biological samples. The two-step derivatization procedure is robust and applicable to a wide range of amino acids. Accurate measurement of these modified amino acids is crucial for advancing our understanding of their roles in health and disease and for the development of novel peptide-based therapeutics.

References

Troubleshooting & Optimization

N-Methyl-DL-valine hydrochloride solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with N-Methyl-DL-valine hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Direct quantitative data for this compound in various aqueous buffers is limited in publicly available literature. However, data for the free base and related compounds can provide some guidance. N-Methyl-L-valine (the non-hydrochloride form) has a reported solubility of 100 mg/mL in water, though this may require ultrasonication to achieve.[1] As a hydrochloride salt, this compound is expected to have higher solubility in neutral to acidic aqueous solutions compared to its free base form.

Q2: What solvents can be used to prepare stock solutions of this compound?

This compound is reported to be sparingly soluble in DMSO and slightly soluble in methanol.[2] For high concentration stock solutions, DMSO is a common choice, with a reported solubility of 125 mg/mL, which may necessitate ultrasonication.[3] When preparing aqueous stock solutions, it is advisable to start with purified water and then dilute into the desired buffer.

Q3: How does pH affect the solubility of this compound?

The solubility of amino acid hydrochlorides like this compound is highly dependent on pH. Amino acids are zwitterionic and exhibit their lowest solubility at their isoelectric point (pI). At pH values below the pI, the amino group is protonated, and at pH values above the pI, the carboxyl group is deprotonated, both leading to increased solubility in aqueous media. The predicted pKa of the carboxylic acid group for this compound is approximately 2.38.[2] This suggests that the compound will be more soluble in buffers with a pH further away from its isoelectric point.

Q4: Can I heat the solution to improve solubility?

Gentle heating can increase the dissolution rate and solubility of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. It is recommended to warm the solution gently (e.g., to 37°C) and monitor for dissolution.

Q5: What is the stability of this compound in solution?

Stock solutions of this compound in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[3] Aqueous solutions are generally less stable and should be prepared fresh. If storage of aqueous solutions is necessary, they should be filter-sterilized and stored at 4°C for short periods. It is crucial to monitor for any signs of precipitation or degradation.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Diagram: Troubleshooting Workflow for Dissolution Issues

    G start Start: Undissolved Compound check_conc Is the concentration too high? start->check_conc adjust_ph Adjust pH away from pI check_conc->adjust_ph No success Compound Dissolved check_conc->success Yes, after dilution use_sonication Apply sonication adjust_ph->use_sonication adjust_ph->success Successful add_cosolvent Add a co-solvent (e.g., DMSO) add_cosolvent->success Successful fail Consult further literature or technical support add_cosolvent->fail Unsuccessful gentle_heat Apply gentle heat use_sonication->gentle_heat use_sonication->success Successful gentle_heat->add_cosolvent gentle_heat->success Successful

    Caption: Troubleshooting workflow for dissolving this compound.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the specific buffer and conditions.

    • Solution: Try preparing a more dilute solution.

  • Possible Cause: The pH of the buffer is close to the isoelectric point (pI) of the compound.

    • Solution: Adjust the pH of the buffer. Since the pKa is predicted to be around 2.38, the compound will be more soluble in acidic conditions (pH < pI) and basic conditions (pH > pI). Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to your buffer while stirring and monitoring for dissolution.

  • Possible Cause: The dissolution rate is slow.

    • Solution 1: Sonication. Use a sonicator to provide mechanical agitation, which can help break up solid particles and enhance dissolution.

    • Solution 2: Gentle Heating. Warm the solution gently (e.g., in a 37°C water bath) while stirring.

Issue 2: The compound precipitates out of solution after initial dissolution.
  • Possible Cause: The solution is supersaturated.

    • Solution: Prepare a less concentrated solution. If a high concentration is necessary, consider the use of a co-solvent.

  • Possible Cause: A change in temperature has decreased the solubility.

    • Solution: If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. Try to maintain the working temperature at which the compound is soluble, or find a concentration that remains soluble at room temperature.

  • Possible Cause: The addition of the this compound stock solution (e.g., in DMSO) to the aqueous buffer causes precipitation.

    • Solution: This can happen due to the "salting out" effect or poor mixing. Add the stock solution dropwise to the vigorously stirring aqueous buffer. This ensures rapid and uniform mixing, preventing localized high concentrations of the organic solvent.

Data Presentation

Table 1: Reported Solubility Data for this compound and Related Compounds

CompoundSolventSolubilityConditions
This compound DMSO125 mg/mLUltrasonication may be required.[3]
This compound MethanolSlightly soluble-
N-Methyl-L-valine Water100 mg/mLUltrasonication may be required.[1]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in Aqueous Buffer

  • Diagram: Workflow for Preparing an Aqueous Solution

    G start Start: Weigh Compound add_buffer Add a small volume of buffer start->add_buffer stir Stir vigorously at room temperature add_buffer->stir observe Observe for dissolution stir->observe options If not dissolved: observe->options adjust_ph Adjust pH options->adjust_ph Not Dissolved sonicate Sonicate options->sonicate Not Dissolved heat Gentle Heat options->heat Not Dissolved final_volume Add buffer to final volume options->final_volume Dissolved adjust_ph->stir sonicate->stir heat->stir end End: Solution Prepared final_volume->end

    Caption: Step-by-step workflow for preparing aqueous solutions of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Mixing: Add a small amount of the target aqueous buffer (e.g., 50-70% of the final volume) to the powder.

  • Agitation: Stir the mixture vigorously using a magnetic stirrer at room temperature.

  • Observation: Observe for complete dissolution. If the compound does not fully dissolve, proceed with the following troubleshooting steps.

  • pH Adjustment (if necessary): Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

  • Sonication (if necessary): Place the solution in a sonicator bath for short intervals (e.g., 5-10 minutes) until the compound dissolves.

  • Gentle Heating (if necessary): Warm the solution in a water bath (e.g., 37°C) with continuous stirring.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Filtration: It is good practice to filter the final solution through a 0.22 µm filter to remove any potential particulates.

Protocol 2: Determining the Approximate Solubility in a Specific Aqueous Buffer
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

    • Stir the suspension at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Alternatively, filter the suspension through a 0.22 µm syringe filter.

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., the same buffer or a mobile phase for chromatography).

    • Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as HPLC with UV detection or mass spectrometry, by comparing the response to a standard curve of known concentrations.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This concentration represents the solubility of the compound in that specific buffer at that temperature.

References

Technical Support Center: Improving the Yield of N-methylation of DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-methylation of DL-valine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, detailed experimental protocols, and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the synthesis of N-methyl-DL-valine.

Frequently Asked Questions (FAQs)

Q1: Why is the N-methylation of DL-valine often challenging, leading to low yields?

A1: The primary challenge in the N-methylation of DL-valine stems from the steric hindrance caused by its bulky isopropyl side chain. This steric bulk can impede the approach of the methylating agent to the nitrogen atom, slowing down the reaction rate and leading to incomplete conversion. Furthermore, competing side reactions, such as O-methylation of the carboxyl group or over-methylation to form the quaternary ammonium (B1175870) salt, can further reduce the yield of the desired N-methylated product. Careful selection of the methylation method and optimization of reaction conditions are crucial to mitigate these issues.

Q2: What are the most common methods for the N-methylation of DL-valine, and how do they compare?

A2: Several methods are commonly employed for the N-methylation of DL-valine, each with its own advantages and disadvantages. The choice of method often depends on the scale of the reaction, the desired purity, and the available starting materials and reagents. The main approaches include:

  • Reductive Amination (e.g., Eschweiler-Clarke Reaction): This is a classical and often high-yielding method that uses formaldehyde (B43269) as the methyl source and a reducing agent, typically formic acid. It is generally effective for producing N,N-dimethylated amino acids. For mono-methylation, careful control of stoichiometry is required.

  • Benoiton Method: This method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amine, followed by reaction with a methylating agent like methyl iodide (MeI). While effective, it requires strictly anhydrous conditions and careful temperature control to avoid side reactions.

  • Fukuyama-Mitsunobu Reaction: This method is particularly useful in solid-phase peptide synthesis. It involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group on the amine, which increases its acidity and facilitates methylation under milder conditions.

  • Dimethyl Sulfate (B86663): This is a potent and cost-effective methylating agent. However, it is highly toxic and requires careful handling. Reactions are typically carried out in the presence of a base.

Q3: How can I minimize the formation of N,N-dimethyl-DL-valine when I only want the mono-methylated product?

A3: To favor mono-methylation and avoid over-methylation, several strategies can be employed:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess (typically 1.0-1.2 equivalents) of the methylating agent.

  • Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second methylation.

  • Protecting Groups: Employing a suitable N-protecting group that can be removed after mono-methylation is a common strategy in multi-step syntheses.

  • Method Selection: Some methods are inherently more prone to di-methylation. Reductive amination with excess formaldehyde and a strong reducing agent will favor N,N-dimethylation. The Benoiton method can be controlled to favor mono-methylation by careful addition of the methylating agent at low temperatures.

Q4: What are common side reactions to watch out for during the N-methylation of DL-valine?

A4: Besides over-methylation, other potential side reactions include:

  • O-methylation: Esterification of the carboxylic acid group can occur, especially when using potent methylating agents under basic conditions.

  • Racemization: The chiral center of the amino acid can be susceptible to racemization under harsh basic or acidic conditions and elevated temperatures.

  • Formation of Byproducts from Reagents: For example, in the Eschweiler-Clarke reaction, side products can arise from the decomposition of formic acid or side reactions of formaldehyde.

Q5: How can I purify N-methyl-DL-valine from the reaction mixture?

A5: Purification of the highly polar N-methyl-DL-valine can be challenging. Common techniques include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids and their derivatives based on their charge.

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC can be used for high-purity isolation, particularly for smaller scales.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Yield Incomplete reaction due to steric hindrance.- Increase reaction time. - Increase reaction temperature cautiously, monitoring for side reactions. - Use a more reactive methylating agent (e.g., dimethyl sulfate instead of methyl iodide). - For solid-phase synthesis, consider microwave-assisted conditions.[1]
Ineffective deprotonation of the amine.- Use a stronger base or ensure the base is fresh and active (e.g., fresh NaH for the Benoiton method). - Ensure anhydrous reaction conditions when using moisture-sensitive reagents like NaH.
Poor solubility of the starting material.- Choose a more suitable solvent or a co-solvent system to ensure all reactants are in solution.
Over-methylation (Formation of N,N-dimethyl-DL-valine) Excess methylating agent.- Carefully control the stoichiometry of the methylating agent (use 1.0-1.2 equivalents for mono-methylation).
High reaction temperature or prolonged reaction time.- Lower the reaction temperature. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Presence of O-methylated byproduct Reaction with the carboxylic acid group.- Protect the carboxylic acid group as an ester before N-methylation, followed by deprotection. - Use reaction conditions that favor N-alkylation over O-alkylation (e.g., aprotic solvents).
Racemization of the product Harsh reaction conditions (strong base/acid, high temperature).- Use milder reaction conditions where possible. - Keep reaction temperatures as low as feasible. - The Eschweiler-Clarke reaction is known to generally proceed without racemization of chiral amines.[2]
Difficult Purification High polarity of the product.- Utilize ion-exchange chromatography for effective separation from charged and uncharged impurities. - For HPLC, use a suitable column and mobile phase for polar compounds. A chiral mobile phase may be necessary to separate enantiomers if racemization has occurred.[3]

Data Presentation: Comparison of N-methylation Methods

The following table summarizes typical reaction conditions and reported yields for different N-methylation methods. Note that yields can be highly dependent on the specific substrate and reaction scale.

Method Methylating Agent Base/Reducing Agent Solvent Temperature Typical Yield Key Considerations
Reductive Amination (Eschweiler-Clarke) FormaldehydeFormic AcidWater/Formic AcidRefluxGood to ExcellentPrimarily for N,N-dimethylation. Generally avoids racemization.[2]
Benoiton Method Methyl Iodide (MeI)Sodium Hydride (NaH)THF, DMF0°C to RTGoodRequires anhydrous conditions. Good for mono-methylation with careful stoichiometry.[4]
Fukuyama-Mitsunobu Methylating agent (e.g., MeI) after o-NBS protectionDBU (for methylation)NMP, DMFRoom TemperatureGood to ExcellentCommon in solid-phase peptide synthesis. Milder conditions.
Using Dimethyl Sulfate Dimethyl Sulfate (DMS)NaH or K₂CO₃THF, DMF, AcetoneRoom Temperature to RefluxGood to ExcellentHighly effective but toxic. Requires careful handling.

Experimental Protocols

Protocol 1: Reductive Amination (Eschweiler-Clarke type) for N,N-dimethyl-DL-valine

Materials:

  • DL-valine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (for pH adjustment)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve DL-valine (1 equivalent) in an excess of formic acid.

  • Add an excess of aqueous formaldehyde (approximately 3-4 equivalents).

  • Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add concentrated hydrochloric acid to destroy excess formic acid and then evaporate the solution to dryness under reduced pressure.

  • Dissolve the residue in a minimal amount of hot ethanol and precipitate the product by adding diethyl ether.

  • Collect the precipitated N,N-dimethyl-DL-valine hydrochloride by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: N-methylation of Boc-DL-valine using the Benoiton Method

Materials:

  • Boc-DL-valine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of NaH (2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve Boc-DL-valine (1 equivalent) in anhydrous THF and add this solution dropwise to the NaH suspension.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture back to 0°C and quench carefully by the slow addition of water.

  • Partition the mixture between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylated product, which can be further purified by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow cluster_benoiton_method Benoiton Method Workflow ra1 Dissolve DL-Valine in Formic Acid ra2 Add Formaldehyde ra1->ra2 ra3 Reflux ra2->ra3 ra4 Work-up & Isolation ra3->ra4 bm1 Deprotonate with NaH bm2 Add Methyl Iodide bm1->bm2 bm3 Reaction at RT bm2->bm3 bm4 Quench & Extraction bm3->bm4

Caption: High-level workflows for two common N-methylation methods.

troubleshooting_yield start Low Yield Observed check_reaction Check for unreacted starting material (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Significant Side Products check_reaction->side_products No optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp Increase Temperature incomplete->optimize_temp optimize_reagent Use More Reactive Methylating Agent incomplete->optimize_reagent check_conditions Review Reaction Conditions (Stoichiometry, Purity of Reagents) side_products->check_conditions purification_issue Optimize Purification side_products->purification_issue

Caption: A logical workflow for troubleshooting low yield in N-methylation reactions.

References

N-Methyl-DL-valine hydrochloride long-term stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the long-term stability and proper storage of N-Methyl-DL-valine hydrochloride for researchers, scientists, and drug development professionals.

Stability and Storage Conditions Summary

Proper storage is critical to ensure the long-term stability and integrity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and as a stock solution.

FormStorage TemperatureDurationKey Considerations
Solid Powder Room TemperatureWeeks to MonthsKeep container tightly sealed and protected from moisture and light.[1]
0-8 °CLong-termIdeal for long-term storage to minimize degradation.[2][3] Ensure the container is warmed to room temperature before opening to prevent condensation.[1]
-20 °CLong-termAn alternative for long-term storage; must be sealed to protect from moisture.[4]
Stock Solution -20 °CUp to 1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][4][5] Seal tightly.
-80 °CUp to 6 monthsRecommended for longer-term solution storage.[4][5] Aliquoting is critical.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Q1: Why has my solid this compound powder become clumped or discolored?

A1: Clumping and discoloration (e.g., turning off-white or yellowish) are common signs of moisture absorption. Amino acid hydrochlorides can be hygroscopic.[6] To prevent this, always store the compound in a tightly sealed container in a dry, cool place or a desiccator. Before opening a refrigerated container, allow it to equilibrate to room temperature to prevent water condensation on the cold powder.[1]

Q2: My experimental results are inconsistent. Could the stability of my this compound be the cause?

A2: Yes, inconsistent results can be a symptom of compound degradation. If you are using a stock solution, its stability is a primary concern. Storing solutions for extended periods at 4°C or room temperature is not recommended. Repeated freeze-thaw cycles can also accelerate degradation.[1] For maximum reproducibility, use freshly prepared solutions or solutions that have been properly aliquoted and stored at -20°C (for up to one month) or -80°C (for up to six months).[4][5]

Q3: I suspect my compound has degraded. What are the typical signs?

A3: Besides visual changes like clumping or discoloration, chemical degradation can manifest as:

  • Reduced Solubility: The compound may not dissolve as readily as a fresh sample.

  • Altered Analytical Profile: You may observe unexpected peaks in analytical techniques like HPLC, LC-MS, or NMR.

  • Loss of Potency: A noticeable decrease in the expected biological or chemical activity in your assays.

The diagram below illustrates a workflow for troubleshooting stability concerns.

G start Problem Observed: Inconsistent Results / Suspected Degradation check_form Is the issue with the solid compound or a stock solution? start->check_form solid_check Inspect Solid Compound: - Discoloration? - Clumping? check_form->solid_check  Solid solution_check Review Solution Handling: - Age of solution? - Storage temp? - Freeze-thaw cycles? check_form->solution_check  Solution solid_bad Signs of moisture/degradation? solid_check->solid_bad solution_bad Improper storage or handling? solution_check->solution_bad discard_solid Action: Use a new, unopened vial of the compound. solid_bad->discard_solid Yes retest_solid Action: Store correctly in a cool, dry place. Use a desiccator. solid_bad->retest_solid No discard_solution Action: Prepare fresh stock solution from a reliable solid source. solution_bad->discard_solution Yes retest_solution Action: Aliquot new solution and store at -20°C or -80°C. solution_bad->retest_solution No

Caption: Troubleshooting workflow for this compound stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition products of this compound under harsh conditions?

Q2: Is this compound sensitive to light?

A2: Many peptides and amino acid derivatives are sensitive to light.[1] While specific photostability data is not provided in the search results, it is a best practice to store the compound, both in solid and solution form, protected from direct light. Amber vials or containers wrapped in aluminum foil are recommended.

Q3: What is the best solvent for preparing stock solutions?

A3: The choice of solvent depends on the experimental requirements. For many biological applications, sterile water or buffers like PBS are common. If using water, it is recommended to sterilize the solution by filtering it through a 0.22 µm filter before use or storage.[5] Always ensure the compound is fully dissolved.

Q4: Can I store my stock solution at 4°C?

A4: Storing amino acid solutions at 4°C is not recommended for periods longer than a few days, as it is not cold enough to prevent slow degradation or potential microbial growth. For storage beyond a day or two, freezing at -20°C or -80°C is the standard and required practice.[1][4][5]

General Protocol for Forced Degradation Study

To investigate the intrinsic stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its decomposition. The following is a general methodology adapted from protocols for similar amino acid derivatives.[9]

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A stability-indicating analytical method (e.g., HPLC-UV/MS)

Workflow:

G cluster_conditions Expose Aliquots to Stress Conditions prep Prepare Stock Solution in appropriate solvent (e.g., water) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) ox Oxidation (e.g., 3% H₂O₂, RT) therm Thermal Stress (e.g., 80°C in solution) photo Photolytic Stress (ICH Q1B guidelines) analyze Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using HPLC-UV/MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze results Identify Degradants Determine Purity Establish Pathways

Caption: General experimental workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

  • Sample Analysis: At specified time intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.

References

Technical Support Center: N-Methyl-DL-valine Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-Methyl-DL-valine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant to its crystallization?

A1: Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below. The compound's hygroscopic nature necessitates careful handling to avoid moisture absorption, which can impede crystallization.[1] Its solubility in various solvents will dictate the appropriate solvent system for recrystallization.

Data Presentation: Physical and Chemical Properties

PropertyValueReference/Note
Molecular Formula C₆H₁₄ClNO₂[2]
Molecular Weight 167.63 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 82-84 °C[1]
Solubility DMSO: 125 mg/mL (with sonication)[3][4]
Methanol (B129727): Slightly soluble[1]
Stability Hygroscopic[1]

Q2: What is a general procedure for the recrystallization of this compound?

A2: A general protocol for the recrystallization of this compound can be adapted from methods used for similar amino acid hydrochlorides.[5][6] A common approach involves dissolving the crude product in a minimal amount of a suitable hot solvent in which it has good solubility, and then inducing crystallization by cooling or by the addition of an anti-solvent in which it is poorly soluble. Given its slight solubility in methanol, a methanol-ether solvent system is a plausible starting point.[1][5]

Experimental Protocols

General Recrystallization Protocol for this compound

Disclaimer: This is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.

  • Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of warm methanol. Gentle heating and stirring can aid dissolution. Avoid excessive heating to prevent potential degradation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization Induction:

    • Cooling Method: Allow the clear, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

    • Anti-solvent Method: To the warm methanol solution, slowly add a less polar solvent in which the compound is insoluble, such as diethyl ether or hexane, until the solution becomes slightly turbid. Then, allow it to cool.

  • Crystal Maturation: Allow the solution to stand undisturbed for several hours, or even overnight, to allow for complete crystal growth.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum, preferably in a desiccator containing a drying agent, to remove all traces of solvent and to mitigate issues with its hygroscopic nature.

Troubleshooting Guide

Problem 1: No crystals are forming.

  • Possible Cause: The solution may not be sufficiently supersaturated. This could be due to using too much solvent or the cooling temperature not being low enough.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a seed for crystal growth.

    • Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of the solute.

    • Increase Cooling: If not already done, cool the solution in an ice bath.

Problem 2: The product "oils out" instead of crystallizing.

  • Possible Cause: The compound may be precipitating from the solution at a temperature above its melting point, or significant impurities are present, leading to a melting point depression.

  • Solution:

    • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.

    • Change Solvent System: The initial solvent may be too good. Consider using a solvent system where the compound has lower solubility at elevated temperatures.

    • Purification Pre-step: If impurities are suspected, consider a preliminary purification step such as column chromatography before recrystallization.

Problem 3: The resulting crystals are very small or appear as a powder.

  • Possible Cause: The rate of crystallization was too rapid. This often happens when the solution is cooled too quickly.

  • Solution:

    • Slow Cooling: Re-dissolve the crystals by heating and allow the solution to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before any further cooling in an ice bath.

    • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature.

Problem 4: The crystals are discolored.

  • Possible Cause: The presence of colored impurities in the crude material.

  • Solution:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the crystallization. Use charcoal sparingly as it can also adsorb the desired product.

Problem 5: The crystals are clumpy or difficult to filter.

  • Possible Cause: The hygroscopic nature of the compound is causing it to absorb atmospheric moisture.

  • Solution:

    • Work in a Dry Environment: Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).

    • Use Dry Solvents: Ensure that all solvents used are anhydrous.

    • Rapid Filtration and Drying: Perform the filtration step as quickly as possible and immediately transfer the crystals to a vacuum desiccator for drying.

Visualizations

Experimental_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot methanol hot_filtration Hot filtration (if needed) dissolve->hot_filtration cool Cool solution slowly hot_filtration->cool add_antisolvent OR: Add anti-solvent (e.g., ether) hot_filtration->add_antisolvent mature Allow crystals to mature cool->mature add_antisolvent->mature filter Vacuum filter crystals mature->filter wash Wash with cold anti-solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end start Start start->dissolve

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Crystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_crystal_quality Poor Crystal Quality cluster_hygroscopic Hygroscopic Issues start Crystallization Issue no_crystals Are crystals forming? start->no_crystals induce_nucleation Induce nucleation: - Scratch flask - Add seed crystal no_crystals->induce_nucleation No oiling_out Is the product oiling out? no_crystals->oiling_out Yes concentrate Concentrate solution induce_nucleation->concentrate Still no crystals redissolve Re-dissolve, add more solvent, cool slowly oiling_out->redissolve Yes crystal_quality Are crystals small or discolored? oiling_out->crystal_quality No slow_cooling If small: Re-dissolve and cool slower crystal_quality->slow_cooling Yes, small charcoal If discolored: Use activated charcoal crystal_quality->charcoal Yes, discolored hygroscopic Are crystals clumpy? crystal_quality->hygroscopic No dry_env Work in dry environment Use anhydrous solvents hygroscopic->dry_env Yes

Caption: A decision tree for troubleshooting common issues in crystallization.

References

Technical Support Center: Optimizing Peptide Coupling with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing N-methylated amino acids.

Troubleshooting Guide

This section addresses common problems encountered during peptide coupling with N-methylated amino acids, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my coupling reaction with an N-methylated amino acid showing low efficiency or failing completely?

A1: The primary reason for poor coupling efficiency is the significant steric hindrance caused by the N-methyl group.[1][2] This steric bulk on the secondary amine of the N-methylated residue slows down the reaction kinetics by impeding the approach of the activated amino acid.[1][3] The problem is often magnified when coupling an amino acid to an N-methylated residue at the N-terminus of the growing peptide chain, and is especially difficult when coupling two consecutive N-methylated amino acids.[1][4]

Initial Troubleshooting Steps:

  • Perform a Double Coupling: The most immediate solution is to repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[3] This can help drive the reaction to completion.

  • Monitor Reaction Completion: Standard ninhydrin (B49086) tests are ineffective for monitoring coupling to N-methylated amines. Use the Bromophenol Blue (BPB) test instead. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, indicating the presence of unreacted free amine.[3][4]

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are not effective. What should I use instead?

A2: Standard uronium-based reagents like HBTU and HCTU are often inefficient for sterically hindered couplings involving N-methylated amino acids.[2] More potent coupling reagents are required to overcome the reduced reactivity.

Recommended Coupling Reagents:

  • Phosphonium Salts: Reagents like PyBOP, PyAOP, and PyBroP are highly effective for these challenging couplings.[4][5][6] PyBroP, in particular, is noted for its high reactivity in sterically demanding situations.[1][6]

  • Immonium/Uronium Reagents with Additives: HATU, an aminium salt, is a highly successful coupling reagent for N-methylated amino acids, especially when used with a base like DIEA.[2][4] The addition of HOAt can further improve efficiency and reduce racemization.[2][7] COMU is another effective modern coupling reagent with efficiencies comparable to HATU.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with synthesizing peptides containing N-methylated amino acids?

A1: The primary challenges stem from steric hindrance, which leads to:

  • Slow and Incomplete Coupling Reactions: The N-methyl group physically obstructs the formation of the peptide bond, requiring more potent reagents and longer reaction times.[1][2]

  • Increased Risk of Epimerization: The harsh conditions sometimes required to drive the coupling to completion can increase the risk of racemization at the activated amino acid's chiral center.[7][8]

  • Formation of Deletion Sequences: Incomplete coupling can lead to peptides missing the intended amino acid, resulting in difficult-to-separate impurities.[2][3]

  • Side Reactions: Diketopiperazine formation can be a significant side reaction, especially when dealing with N-alkylated peptides.[2]

Q2: How can I minimize epimerization during the coupling of N-methylated amino acids?

A2: Minimizing epimerization is crucial for obtaining the desired peptide stereochemistry. Strategies include:

  • Choice of Coupling Reagent and Additives: Using additives like HOAt or HOOBt can help suppress epimerization.[7] Reagents like DEPBT are also known to be effective in minimizing racemization.[5]

  • Pre-activation Time: For reagents like HATU, keeping the pre-activation time to a minimum before adding it to the resin can reduce the opportunity for racemization.[2]

  • Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can help reduce the rate of epimerization.[1][9]

Q3: Are there alternative strategies to using N-methylated amino acid building blocks directly?

A3: Yes, on-resin N-methylation is a viable alternative. This involves incorporating the corresponding non-methylated amino acid into the peptide chain and then methylating the amide nitrogen directly on the solid support.[3][10] A common method involves a three-step process of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation (e.g., with dimethyl sulfate), and desulfonylation.[3][11] This can be an efficient way to introduce N-methylation, and the entire process can be optimized to be completed in under an hour.[3][11]

Q4: Can microwave irradiation be used to improve coupling efficiency?

A4: Yes, microwave-assisted peptide synthesis can be highly effective in accelerating difficult coupling reactions, including those involving N-methylated amino acids.[12] The use of microwave energy can significantly reduce reaction times and improve coupling yields by overcoming the kinetic barriers associated with steric hindrance.[1]

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation

Coupling ReagentReagent TypeTypical Equivalents (Reagent/Amino Acid/Base)Typical Reaction TimeNotes
HATU Aminium Salt4 / 4 / 81 - 2 hoursHighly effective, especially with DIEA as a base.[4][13]
HCTU Aminium Salt5 / 5 / 1010 - 15 min (Microwave)Less effective than HATU for sterically hindered couplings but can be enhanced with microwave irradiation.[1][2]
PyBOP Phosphonium Salt2 / 2 / 61 - 2 hoursA good alternative to BOP with less hazardous byproducts.[5][6]
PyBroP Phosphonium Salt2 / 2 / 61 hourParticularly useful for highly sterically demanding couplings.[1][4][9]
COMU Uronium Salt1.1 / 1 / 21 - 2 hoursHigh coupling efficiency, comparable to HATU, with safer byproducts.[6]
DIC/HOBt Carbodiimide5.5 / 5 / -1 - 2 hoursA standard and cost-effective option, though may be less efficient for very difficult couplings.[9]

Note: The optimal equivalents and reaction times can be sequence-dependent and may require empirical optimization.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling with HATU

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[3]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Drain and repeat this step once. Wash the resin thoroughly with DMF (5-7 times).[3]

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP.[4]

  • Base Addition: Add 8 equivalents of Diisopropylethylamine (DIEA) to the amino acid/HATU solution.[4]

  • Pre-activation: Allow the mixture to pre-activate at room temperature for 5 minutes.[1]

  • Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Shake the reaction vessel at room temperature for 1 to 2 hours.[1]

  • Monitoring Completion: Take a small sample of resin beads, wash them with DMF and then Methanol, and perform a Bromophenol Blue test. A yellow color indicates a complete reaction.[3][4]

  • Washing: If the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and Methanol (3 times).[1] If the reaction is incomplete, a second coupling (recoupling) may be performed by repeating steps 3-6.[4]

Protocol 2: On-Resin N-Methylation

  • Sulfonylation: After Fmoc deprotection of the amino acid to be methylated, swell the resin in NMP. In a separate vial, pre-activate 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) with 10 equivalents of 4-dimethylaminopyridine (B28879) (DMAP) in NMP. Add this solution to the resin and agitate.[3]

  • Methylation: Wash the resin with NMP. To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate (B86663) in NMP. Agitate for a short duration (e.g., 5-10 minutes).[3]

  • Desulfonylation: Wash the resin with NMP. Treat the resin with a solution of a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in NMP to remove the o-NBS protecting group.

  • Washing: Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.[3]

Visualizations

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction wash1->coupling activation Amino Acid Activation (e.g., HATU/DIEA) activation->coupling monitor Monitor Completion (Bromophenol Blue Test) coupling->monitor incomplete Incomplete monitor->incomplete Blue/Green complete Complete monitor->complete Yellow recouple Recouple incomplete->recouple wash2 Wash (DMF, DCM, MeOH) complete->wash2 recouple->coupling next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for a single coupling cycle in SPPS.

troubleshooting_logic start Incomplete Coupling (Positive BPB Test) recouple Perform Double Coupling start->recouple still_incomplete Still Incomplete? recouple->still_incomplete change_reagent Switch to More Potent Coupling Reagent (e.g., HATU, PyBroP) still_incomplete->change_reagent Yes success Coupling Complete still_incomplete->success No increase_time Increase Reaction Time and/or Temperature change_reagent->increase_time use_microwave Consider Microwave Irradiation increase_time->use_microwave failure Consult Further (Sequence-Specific Issues) use_microwave->failure

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Identifying side products in N-Methyl-DL-valine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of N-Methyl-DL-valine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods for synthesizing this compound are reductive amination reactions. Specifically, the Eschweiler-Clarke reaction is a widely used technique.[1][2] This one-pot reaction involves treating DL-valine with excess formaldehyde (B43269) and formic acid.[3] Formic acid acts as both the acid catalyst and the reducing agent.[4]

Q2: What is the primary and most likely side product in this synthesis?

A2: The most common side product is N,N-Dimethyl-DL-valine . This occurs due to over-methylation of the starting DL-valine.[5] The reaction proceeds by first forming the desired N-monomethylated product, which can then undergo a second methylation.[3]

Q3: Can quaternary ammonium (B1175870) salts form as a side product?

A3: It is highly unlikely for quaternary ammonium salts to form under the conditions of the Eschweiler-Clarke reaction. The mechanism of the reaction stops at the tertiary amine stage.[4]

Q4: Is it possible for the carboxylic acid group of valine to be esterified during the reaction?

A4: While esterification of amino acids is a known reaction, it typically requires an alcohol solvent and a strong acid catalyst.[6][7] In the aqueous, formic acid-based conditions of the Eschweiler-Clarke reaction, significant esterification of the valine carboxylic acid is not a commonly reported side reaction.

Troubleshooting Guide: Identification and Mitigation of Side Products

This guide addresses common issues encountered during the synthesis of this compound and provides steps to identify and resolve them.

Problem 1: Low Yield of this compound and Presence of an Impurity with a Higher Molecular Weight.
  • Potential Cause: Formation of N,N-Dimethyl-DL-valine as a significant side product. This is favored by an excessive amount of formaldehyde and a prolonged reaction time.

  • Troubleshooting Steps:

    • Analyze the Crude Product:

      • HPLC Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method to separate the desired product from potential impurities. A C18 column with a mobile phase of acetonitrile (B52724) and water (with an acidic modifier like formic acid or TFA) is a good starting point. The more polar N-Methyl-DL-valine will have a shorter retention time than the less polar N,N-Dimethyl-DL-valine.

      • NMR Spectroscopy: Acquire a 1H NMR spectrum of the crude product.

        • N-Methyl-DL-valine: Look for a singlet corresponding to the N-methyl group.

        • N,N-Dimethyl-DL-valine: Look for a singlet corresponding to the two N-methyl groups, which will integrate to six protons. This peak will likely be at a slightly different chemical shift than the N-methyl peak of the desired product.

      • Mass Spectrometry (MS): Confirm the presence of N,N-Dimethyl-DL-valine by identifying its corresponding molecular ion peak.

    • Optimize Reaction Conditions:

      • Stoichiometry: Carefully control the molar ratio of formaldehyde to DL-valine. A slight excess of formaldehyde is needed, but a large excess will promote the formation of the dimethylated product.

      • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Avoid unnecessarily long reaction times. The reaction is typically performed at or near boiling, and this temperature should be controlled.[4]

Problem 2: Presence of Unreacted Starting Material (DL-valine) in the Final Product.
  • Potential Cause: Incomplete reaction due to insufficient reagents, inadequate reaction time, or improper temperature.

  • Troubleshooting Steps:

    • Confirm the Presence of DL-valine:

      • TLC Analysis: Use a suitable solvent system (e.g., n-butanol:acetic acid:water) to separate the product from the more polar starting material.

      • HPLC Analysis: The highly polar DL-valine will have a significantly shorter retention time compared to N-Methyl-DL-valine.

      • 1H NMR Spectroscopy: The spectrum of the crude product will show the characteristic peaks for DL-valine alongside the product peaks.

    • Adjust Reaction Parameters:

      • Reagent Stoichiometry: Ensure at least two equivalents of formaldehyde and formic acid are used per equivalent of DL-valine.

      • Reaction Time and Temperature: Increase the reaction time or ensure the reaction mixture reaches the appropriate temperature (typically reflux).

Problem 3: Presence of Other Minor Impurities.
  • Potential Cause: Impurities present in the starting materials or side reactions of the reagents themselves.

  • Troubleshooting Steps:

    • Characterize Starting Materials:

      • Analyze the purity of the starting DL-valine. Common impurities can include other amino acids.[8]

      • Use high-purity formaldehyde and formic acid. Formaldehyde can polymerize to paraformaldehyde, and formic acid can contain water.

    • Investigate Reagent Side Reactions:

      • Under certain conditions, formaldehyde and formic acid can undergo self-reactions or disproportionation, though this is less common under the typical Eschweiler-Clarke conditions.[9]

Quantitative Data Summary

While specific yields of side products are highly dependent on the exact reaction conditions, the following table provides a qualitative guide to the expected outcomes based on reagent stoichiometry.

Molar Ratio (Formaldehyde:Valine)Expected Major ProductExpected Major Side Product
< 2:1Unreacted DL-valine, N-Methyl-DL-valineN,N-Dimethyl-DL-valine (minor)
~ 2:1N-Methyl-DL-valineN,N-Dimethyl-DL-valine (minor)
>> 2:1N,N-Dimethyl-DL-valineN-Methyl-DL-valine

Experimental Protocols

Key Experiment: HPLC Analysis of Reaction Mixture
  • Objective: To separate and quantify DL-valine, this compound, and N,N-Dimethyl-DL-valine.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

    • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.

    • Expected Elution Order: DL-valine (most polar, earliest elution), N-Methyl-DL-valine, N,N-Dimethyl-DL-valine (least polar, latest elution).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Problem Observed in Synthesis low_yield Low Yield / Impurity Detected start->low_yield unreacted_sm Unreacted Starting Material start->unreacted_sm cause_overmethylation Cause: Over-methylation (N,N-Dimethylvaline formation) low_yield->cause_overmethylation Impurity with higher MW cause_incomplete_reaction Cause: Incomplete Reaction unreacted_sm->cause_incomplete_reaction analysis Analysis: - HPLC - NMR - Mass Spectrometry cause_overmethylation->analysis cause_incomplete_reaction->analysis solution_stoichiometry Solution: Adjust Stoichiometry (Reduce excess formaldehyde) analysis->solution_stoichiometry If N,N-dimethylvaline confirmed solution_time_temp Solution: Optimize Reaction Time/Temp (Monitor reaction progress) analysis->solution_time_temp If N,N-dimethylvaline confirmed solution_reagents Solution: Increase Reagents/Time/Temp analysis->solution_reagents If unreacted valine confirmed

Caption: Troubleshooting workflow for identifying and resolving side product formation.

Reaction_Pathway Reaction Pathway and Side Reaction valine DL-Valine reagents + HCHO, HCOOH valine->reagents n_methyl_valine N-Methyl-DL-valine (Desired Product) reagents->n_methyl_valine Desired Reaction n_n_dimethyl_valine N,N-Dimethyl-DL-valine (Side Product) n_methyl_valine->n_n_dimethyl_valine Side Reaction (Excess HCHO)

Caption: Main reaction pathway and the primary side reaction.

References

How to resolve peak splitting for N-methyl groups in NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guide: Resolving Peak Splitting for N-Methyl Groups

N-methyl groups are common structural motifs, and their NMR signals can provide valuable structural and dynamic information. However, unexpected peak splitting or broadening can complicate spectral interpretation. This guide will walk you through the common causes and solutions for N-methyl peak splitting.

Diagram: Troubleshooting Workflow for N-Methyl Peak Splitting

Troubleshooting N-Methyl Peak Splitting start Start: Observe N-Methyl Peak Splitting check_coupling Is the splitting consistent with J-coupling to neighboring protons? start->check_coupling coupling_yes Splitting is likely due to standard J-coupling. Analyze coupling constants. check_coupling->coupling_yes Yes coupling_no Splitting is unexpected or peaks are broad. check_coupling->coupling_no No check_rotamers Could restricted rotation (e.g., in amides) be present? coupling_no->check_rotamers decoupling Perform Homonuclear Decoupling. coupling_no->decoupling rotamers_yes Two or more signals may correspond to different rotamers. check_rotamers->rotamers_yes Yes rotamers_no Consider other causes. check_rotamers->rotamers_no No vt_nmr Perform Variable Temperature (VT) NMR. rotamers_yes->vt_nmr noe_experiment Perform 1D NOE experiment. rotamers_yes->noe_experiment coalescence Do the peaks coalesce at higher temperatures? vt_nmr->coalescence coalescence_yes Peak splitting is due to restricted rotation. coalescence->coalescence_yes Yes coalescence_no Consider second-order effects or solvent interactions. coalescence->coalescence_no No change_solvent Change NMR solvent. coalescence_no->change_solvent decoupling_result Does decoupling simplify the splitting pattern? decoupling->decoupling_result decoupling_yes Confirms J-coupling partners. decoupling_result->decoupling_yes Yes solvent_effect Does the chemical shift or splitting pattern change? change_solvent->solvent_effect solvent_yes Solvent effects are influencing the spectrum. May resolve overlapping signals. solvent_effect->solvent_yes Yes noe_result Observe NOE to nearby protons to confirm conformation of rotamers. noe_experiment->noe_result

Caption: Troubleshooting workflow for unexpected NMR peak splitting.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my N-methyl signal a singlet when I expect it to be a triplet?

A1: A singlet for an N-methyl group is common when there are no adjacent protons to couple with.[2] For instance, in a molecule like N,N-dimethylformamide, the methyl groups are not adjacent to any protons, hence they appear as singlets. If you expect coupling to a neighboring CH2 group, for example, the absence of splitting could be due to:

  • Dihedral Angle: The coupling constant can be very small or zero if the dihedral angle between the N-methyl protons and the neighboring protons is close to 90°.

  • Chemical Exchange: Rapid exchange of a nearby proton (e.g., an acidic proton) can lead to decoupling.

Q2: My N-methyl group shows two distinct signals. What is the cause?

A2: The presence of two signals for a single N-methyl group is often due to the presence of rotamers.[3][4][5] This is particularly common in amides, where there is restricted rotation around the C-N bond due to its partial double bond character.[3][4] At room temperature, the rotation is slow on the NMR timescale, leading to distinct chemical environments for the methyl groups in the different rotational isomers.[3][4]

Q3: The peaks for my N-methyl group are broad and poorly resolved. What can I do?

A3: Broad peaks for an N-methyl group can be caused by several factors:

  • Intermediate Chemical Exchange: If the rate of rotation around a bond is on the same timescale as the NMR experiment, the signals for the different conformers can broaden and coalesce.[6]

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks for all signals in the spectrum.[7]

  • Sample Concentration: High sample concentrations can lead to viscosity-related broadening.[7]

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.

To address this, you can try acquiring the spectrum at a different temperature to either slow down or speed up the exchange process.[5] Re-shimming the spectrometer and ensuring your sample is properly prepared can also resolve the issue.[7]

Q4: How can I confirm that peak splitting is due to J-coupling and not another phenomenon?

A4: Homonuclear decoupling is a definitive experiment to confirm J-coupling.[8][9] In this experiment, the resonance of the suspected coupling partner is irradiated. If the splitting in the N-methyl signal collapses into a simpler pattern (e.g., a doublet of doublets becomes a doublet), it confirms that the irradiated proton is indeed coupled to the N-methyl group.[9]

Data Presentation: N-Methyl Group NMR Parameters

The following tables summarize typical NMR data for N-methyl groups.

Table 1: Typical ¹H NMR Chemical Shifts for N-Methyl Groups

Functional Group EnvironmentTypical Chemical Shift (δ, ppm)
N-Methyl Alkylamine2.2 - 2.6
N-Methyl Aniline2.8 - 3.1
N-Methyl Amide (non-conjugated)2.7 - 3.0
N-Methyl Amide (conjugated)2.9 - 3.5
N-Methyl in Heterocycles3.0 - 4.0

Note: These are approximate values and can be influenced by solvent, temperature, and the presence of other functional groups.[10]

Table 2: Typical J-Coupling Constants for N-Methyl Groups

Coupling InteractionTypical J-Value (Hz)
³J(H-C-N-H)5 - 7
³J(H-C-C-N-CH₃)6 - 8
²J(H-N-CH₃)~5 (often not observed due to exchange)

Note: Coupling constants can vary depending on the dihedral angle and the electronic environment.[11][12]

Table 3: Solvent Effects on N-Methyl Chemical Shifts

SolventDielectric Constant (ε)Typical Shift Change from CDCl₃ (Δδ, ppm)
Benzene-d₆2.3-0.2 to -0.5 (upfield shift)
Acetone-d₆20.7+0.1 to +0.3 (downfield shift)
DMSO-d₆46.7+0.2 to +0.5 (downfield shift)
Methanol-d₄32.7+0.1 to +0.4 (downfield shift)
Water-d₂78.5+0.3 to +0.6 (downfield shift)

Note: Aromatic solvents like benzene-d₆ often cause upfield shifts due to anisotropic effects. Polar and hydrogen-bonding solvents tend to cause downfield shifts.[13][14][15][16]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment

Objective: To investigate dynamic processes such as restricted rotation by observing changes in the NMR spectrum as a function of temperature.

Methodology:

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent that is liquid over the desired temperature range. Ensure the NMR tube is rated for variable temperature work.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Set Up VT Experiment:

    • Access the variable temperature control unit on the spectrometer software.

    • Set the target temperature. It is advisable to change the temperature in increments of 10-20°C to avoid thermal shock to the probe.[17]

    • Allow the temperature to stabilize for at least 5-10 minutes at each new temperature setting.[4][18]

  • Data Acquisition: At each temperature, lock, shim, and acquire a ¹H NMR spectrum.

  • Data Analysis: Analyze the spectra for changes in chemical shifts, line widths, and the coalescence of signals. The coalescence temperature (Tc) is the temperature at which two exchanging signals merge into a single broad peak.[19][20]

Protocol 2: Homonuclear Decoupling

Objective: To identify coupled protons by selectively irradiating a specific resonance and observing the collapse of splitting in its coupling partner.

Methodology:

  • Acquire a Standard Spectrum: Obtain a high-resolution ¹H NMR spectrum of your sample.

  • Identify Target Resonances: Identify the N-methyl signal and the proton signal you suspect is coupled to it.

  • Set Up Decoupling Experiment:

    • Select the homonuclear decoupling pulse sequence.[8]

    • Set the irradiation frequency to the center of the multiplet of the proton you want to decouple.

    • Use a low decoupling power to ensure selectivity and avoid irradiating nearby signals.[8]

  • Acquire Decoupled Spectrum: Run the experiment to obtain the decoupled spectrum.

  • Analysis: Compare the decoupled spectrum to the standard spectrum. A collapse or simplification of the N-methyl multiplet confirms coupling to the irradiated proton.[9]

Protocol 3: 1D Nuclear Overhauser Effect (NOE) Experiment

Objective: To determine the spatial proximity of the N-methyl group to other protons in the molecule, which can help in assigning the stereochemistry of rotamers.

Methodology:

  • Sample Preparation: Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.

  • Acquire a Standard Spectrum: Obtain a standard ¹H NMR spectrum to identify the chemical shifts of the N-methyl group and other protons of interest.

  • Set Up 1D NOE Experiment:

    • Select the 1D NOESY pulse sequence (e.g., SELNOGPZS on Bruker instruments).[21]

    • Set the selective irradiation frequency to the center of the N-methyl signal.

    • Set an appropriate mixing time (typically 0.5-1.0 seconds for small molecules).[22]

  • Acquire NOE Spectrum: Acquire the 1D NOE spectrum. This is a difference spectrum, so peaks from protons that are not spatially close to the irradiated N-methyl group will be subtracted out.

  • Analysis: Positive peaks in the NOE spectrum indicate protons that are close in space (< 5 Å) to the N-methyl group.[21] This information can be used to distinguish between different rotamers or conformers.

References

Common degradation pathways for N-Methyl-DL-valine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common degradation pathways of N-Methyl-DL-valine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary conditions that can cause the degradation of this compound?

A1: this compound is susceptible to degradation under several conditions, including hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress.[1][2] The extent of degradation depends on the severity of the conditions (e.g., temperature, pH, concentration of the stressor).

Q2: What is the expected stability of this compound in acidic solutions?

A2: In mildly acidic solutions (e.g., 0.1 N HCl) at ambient temperature, this compound is expected to be relatively stable. However, under harsher conditions, such as elevated temperatures (e.g., 60°C) and higher acid concentrations (e.g., 1 N HCl), it can undergo degradation.[1] One potential degradation pathway is racemization, leading to the formation of its D/L-enantiomers.

Q3: How does this compound behave in alkaline solutions?

A3: Alkaline conditions (e.g., 0.1 N to 1 N NaOH) can lead to the degradation of this compound, particularly at elevated temperatures.[1] Potential degradation pathways include racemization and deamination.

Q4: What are the likely degradation products under oxidative stress?

A4: Oxidative stress, for instance from exposure to hydrogen peroxide, can lead to the degradation of this compound.[1] Potential degradation products may include the corresponding α-keto acid (isobutyric acid after demethylation and deamination), formaldehyde (B43269) from the cleavage of the N-methyl group, and other oxidized species.

Q5: Is this compound sensitive to light?

A5: While many amino acids have some degree of light sensitivity, significant degradation of this compound is more likely to occur in the presence of photosensitizers.[1] It is recommended to follow ICH Q1B guidelines for photostability testing to determine its specific sensitivity.[1][3]

Q6: What is the expected thermal stability of this compound?

A6: this compound is expected to be relatively stable at ambient temperatures. However, exposure to high temperatures (e.g., 80°C or higher) can induce thermal degradation.[1] The presence of the N-methyl group might slightly lower its decomposition temperature compared to native valine.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC chromatogram Degradation of this compound.1. Confirm the identity of the main peak by comparing its retention time with a fresh standard. 2. Attempt to identify the degradation products using LC-MS/MS by comparing their mass-to-charge ratio (m/z) and fragmentation patterns with potential degradants. 3. Review sample preparation, handling, and storage conditions to minimize degradation. Prepare fresh solutions for analysis.
Loss of assay value or potency Significant degradation of the compound.1. Perform a forced degradation study (see Experimental Protocols) to identify the conditions causing the degradation. 2. Based on the results, modify storage and handling procedures (e.g., protect from light, store at a lower temperature, control pH).
Changes in the physical appearance of the sample (e.g., color change) Formation of degradation products.1. Characterize the impurities using appropriate analytical techniques (e.g., LC-MS, NMR). 2. Evaluate the impact of the impurity on the intended application.

Quantitative Data Summary

The following table summarizes hypothetical data from forced degradation studies to illustrate the stability profile of this compound. The extent of degradation is typically targeted between 5-20% to ensure the detection of primary degradants.[4]

Stress Condition Reagent/Condition Temperature Duration Hypothetical % Degradation Potential Degradation Products
Acid Hydrolysis 1 N HCl60°C24 hours12%Racemization products, Valine (demethylation)
Base Hydrolysis 1 N NaOH60°C8 hours18%Racemization products, Deamination products
Oxidative 3% H₂O₂Ambient24 hours15%Isobutyric acid, Formaldehyde, Valine
Thermal Dry Heat80°C48 hours8%Minor unspecified degradants
Photolytic ICH Q1BAmbient-5%Minor unspecified degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water or a suitable water/acetonitrile mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with 1 N NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 1, 4, 8 hours), neutralize with 1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 6, 12, 24 hours) for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C.

    • At specified time points (e.g., 24, 48 hours), remove a portion of the sample, prepare a solution, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples after the specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a conceptual reversed-phase HPLC method coupled with mass spectrometry for the analysis of this compound and its degradation products. Since this compound lacks a strong chromophore, MS detection is highly recommended.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Mass Spectrometry (MS) in positive ion mode (ESI+).

    • Scan Mode: Full scan to identify parent ions of potential degradation products.

    • Product Ion Scan (MS/MS): Fragment the identified parent ions to obtain structural information for elucidation.

Visualizations

Acidic (H+) Acidic (H+) Racemization Racemization Acidic (H+)->Racemization Basic (OH-) Basic (OH-) Basic (OH-)->Racemization Deamination Deamination Basic (OH-)->Deamination Oxidative ([O]) Oxidative ([O]) Demethylation Demethylation Oxidative ([O])->Demethylation Oxidation Oxidation Oxidative ([O])->Oxidation Thermal (Δ) Thermal (Δ) Thermal (Δ)->Demethylation Photolytic (hν) Photolytic (hν) Photolytic (hν)->Oxidation N-Methyl-DL-valine HCl N-Methyl-DL-valine HCl

Caption: Potential Degradation Pathways for this compound.

Start Start Prepare Stock Solution (1 mg/mL) Prepare Stock Solution (1 mg/mL) Start->Prepare Stock Solution (1 mg/mL) Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution (1 mg/mL)->Apply Stress Conditions Acid Hydrolysis (1N HCl, 60°C) Acid Hydrolysis (1N HCl, 60°C) Apply Stress Conditions->Acid Hydrolysis (1N HCl, 60°C) Base Hydrolysis (1N NaOH, 60°C) Base Hydrolysis (1N NaOH, 60°C) Apply Stress Conditions->Base Hydrolysis (1N NaOH, 60°C) Oxidative (3% H2O2, RT) Oxidative (3% H2O2, RT) Apply Stress Conditions->Oxidative (3% H2O2, RT) Thermal (80°C) Thermal (80°C) Apply Stress Conditions->Thermal (80°C) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Apply Stress Conditions->Photolytic (ICH Q1B) Sample at Time Points & Neutralize (if needed) Sample at Time Points & Neutralize (if needed) Acid Hydrolysis (1N HCl, 60°C)->Sample at Time Points & Neutralize (if needed) Base Hydrolysis (1N NaOH, 60°C)->Sample at Time Points & Neutralize (if needed) Oxidative (3% H2O2, RT)->Sample at Time Points & Neutralize (if needed) Thermal (80°C)->Sample at Time Points & Neutralize (if needed) Photolytic (ICH Q1B)->Sample at Time Points & Neutralize (if needed) Analyze by Stability-Indicating HPLC-MS Analyze by Stability-Indicating HPLC-MS Sample at Time Points & Neutralize (if needed)->Analyze by Stability-Indicating HPLC-MS Identify & Quantify Degradants Identify & Quantify Degradants Analyze by Stability-Indicating HPLC-MS->Identify & Quantify Degradants End End Identify & Quantify Degradants->End

Caption: Experimental Workflow for Forced Degradation Studies.

References

Validation & Comparative

N-Methyl-DL-valine vs. N-Methyl-L-valine: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust and effective peptide-based therapeutics, enhancing stability against enzymatic degradation is a paramount concern. N-methylation of amino acid residues is a widely adopted strategy to improve the pharmacokinetic profile of peptides. This guide provides a detailed comparison of two N-methylated valine variants, N-Methyl-DL-valine and N-Methyl-L-valine, and their impact on peptide stability, supported by established principles and experimental data from analogous modifications.

Executive Summary

The incorporation of N-methylated amino acids into a peptide backbone sterically hinders the approach of proteolytic enzymes, thereby increasing the peptide's half-life. While both N-Methyl-DL-valine and N-Methyl-L-valine offer enhanced stability compared to their non-methylated counterparts, the presence of the D-enantiomer in N-Methyl-DL-valine provides an additional layer of protection against enzymatic degradation. This is due to the stereospecificity of proteases, which primarily recognize and cleave peptide bonds involving L-amino acids. Consequently, peptides incorporating N-Methyl-DL-valine are expected to exhibit superior stability in biological matrices.

Data Presentation: Comparative Stability Analysis

While direct comparative studies for N-Methyl-DL-valine vs. N-Methyl-L-valine are not extensively documented, the principles of stereochemistry in enzymatic degradation allow for a clear extrapolation of their relative performance. The following table summarizes the expected and observed effects on peptide stability based on the incorporation of L-amino acids, N-methylated L-amino acids, and D-amino acids, which serves as a proxy for comparing N-Methyl-L-valine and the D-component of N-Methyl-DL-valine.

ModificationKey Residue(s)Expected Impact on Half-LifeRationale
Unmodified Peptide L-valineStandard (Baseline)Susceptible to cleavage by proteases recognizing the L-conformation.
N-Methylated L-Peptide N-Methyl-L-valineIncreasedThe N-methyl group provides steric hindrance to proteases, slowing down degradation.
Peptide with D-Amino Acid D-valineSignificantly IncreasedProteases are stereospecific for L-amino acids and cannot efficiently cleave peptide bonds adjacent to D-amino acids.
N-Methylated DL-Peptide N-Methyl-DL-valineMost Significantly IncreasedCombines the steric hindrance of N-methylation with the protease resistance conferred by the D-enantiomer.

Quantitative Data from a Study on D-Amino Acid Substitution:

The following table presents data from a study investigating the effect of D-amino acid substitution on the stability of an antimicrobial peptide, which illustrates the significant increase in stability conferred by the presence of a D-enantiomer.

Peptide VariantKey Residue ModificationHalf-life in Human Serum (hours)
Parent Peptide All L-amino acids~ 3.2
D-amino acid substituted Peptide Strategic L- to D-amino acid substitution> 24

This data is illustrative of the general principle of D-amino acid-mediated stability enhancement and is not a direct measurement of peptides containing N-Methyl-valine variants.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide stability. Below are protocols for key experiments used to evaluate the enzymatic and serum stability of modified peptides.

Protocol 1: Enzymatic Stability Assay

Objective: To determine the rate of degradation of a peptide in the presence of a specific protease (e.g., trypsin, chymotrypsin).

Materials:

  • Test peptides (containing N-Methyl-L-valine and N-Methyl-DL-valine)

  • Protease of interest (e.g., Trypsin, sequencing grade)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (optional, for fragment analysis)

Procedure:

  • Peptide and Enzyme Preparation:

    • Dissolve test peptides in the assay buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of the protease in the assay buffer at a concentration of 0.1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the protease solution.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 10 µL of the quenching solution.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample.

    • The half-life (t½) of the peptide can be determined by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Protocol 2: Serum Stability Assay

Objective: To evaluate the stability of a peptide in a complex biological matrix like human serum.

Materials:

  • Test peptides

  • Human serum (pooled)

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide and Serum Preparation:

    • Dissolve test peptides in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with assay buffer to a stock concentration of 10 mg/mL.

    • Thaw pooled human serum on ice.

  • Incubation:

    • Add the peptide stock solution to the human serum to a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling and Protein Precipitation:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take a 50 µL aliquot of the serum-peptide mixture.

    • Add 100 µL of cold ACN containing 1% TFA to precipitate the serum proteins.

    • Vortex the sample and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant and analyze it by RP-HPLC.

    • Quantify the remaining intact peptide as described in the enzymatic stability assay protocol.

Visualizations

Logical Relationship: Impact of N-Methylation and Chirality on Protease Resistance

cluster_0 Peptide Modifications cluster_1 Stability Enhancement Mechanisms cluster_2 Outcome Peptide Peptide N_Methyl_L N-Methyl-L-valine Peptide Peptide->N_Methyl_L N-methylation N_Methyl_DL N-Methyl-DL-valine Peptide Peptide->N_Methyl_DL N-methylation + D-isomer Steric_Hindrance Steric Hindrance N_Methyl_L->Steric_Hindrance N_Methyl_DL->Steric_Hindrance Stereospecific_Resistance Stereospecific Resistance (D-form) N_Methyl_DL->Stereospecific_Resistance Increased_Stability Increased Proteolytic Stability Steric_Hindrance->Increased_Stability Stereospecific_Resistance->Increased_Stability

Caption: Mechanisms of stability enhancement by N-methylation and D-amino acid incorporation.

Experimental Workflow: Peptide Stability Assay

Start Start: Peptide Solution Incubation Incubate with Protease/Serum at 37°C Start->Incubation Sampling Take Aliquots at Time Points Incubation->Sampling Quench Quench Reaction (e.g., with TFA) Sampling->Quench Precipitate Precipitate Proteins (for serum assay) Quench->Precipitate if serum Analyze Analyze Supernatant by RP-HPLC Quench->Analyze if protease Centrifuge Centrifuge Precipitate->Centrifuge Centrifuge->Analyze Data Quantify Peak Area & Calculate Half-life Analyze->Data

Caption: General workflow for determining peptide stability in vitro.

Conclusion

The strategic incorporation of N-methylated amino acids is a powerful tool for enhancing the stability of therapeutic peptides. While N-Methyl-L-valine provides a significant improvement in proteolytic resistance through steric hindrance, the use of N-Methyl-DL-valine offers a superior advantage. The presence of the N-Methyl-D-valine enantiomer in the racemic mixture introduces an additional and highly effective mechanism of protection based on the stereospecificity of proteases. For researchers aiming to maximize the in vivo half-life and overall stability of their peptide candidates, N-Methyl-DL-valine represents a more robust option. The selection between these two modified amino acids should be guided by the desired pharmacokinetic profile and the specific enzymatic challenges anticipated for the therapeutic application.

A Comparative Guide to N-Methyl-DL-valine and DL-valine methyl ester in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the choice of building blocks is paramount to the efficiency of the synthetic route and the properties of the final molecule. N-Methyl-DL-valine and DL-valine methyl ester are two derivatives of the amino acid valine that serve as important intermediates. This guide provides an objective comparison of these two compounds in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate reagent for their specific needs.

At a Glance: Key Differences

FeatureN-Methyl-DL-valineDL-valine methyl ester
Functional Group Secondary amine (N-methylated)Methyl ester
Primary Application Building block in peptide synthesis to increase metabolic stability and cell permeability.[1][2]Intermediate in pharmaceutical synthesis, such as for the antihypertensive drug Valsartan.[3][4]
Key Challenge in Peptide Synthesis Steric hindrance from the N-methyl group can lead to lower coupling yields and require optimized conditions.[5]The ester group requires subsequent hydrolysis if the free carboxylate is needed.
Synthesis Method Typically via reductive amination of DL-valine (e.g., Eschweiler-Clarke reaction).Esterification of DL-valine using methanol (B129727) with an acid catalyst (e.g., thionyl chloride).[6][7]

Performance in Synthesis: A Comparative Overview

Direct comparative studies under identical conditions for N-Methyl-DL-valine and DL-valine methyl ester are not extensively documented in publicly available literature. However, a comparative analysis can be constructed based on typical applications and known reactivity.

Peptide Synthesis

In peptide synthesis, N-methylated amino acids like N-Methyl-DL-valine are incorporated to enhance the pharmacokinetic properties of the resulting peptide. The N-methyl group provides steric hindrance that can protect against enzymatic degradation, leading to a longer in-vivo half-life.[1][8] However, this same steric hindrance poses a challenge during the coupling reaction in solid-phase peptide synthesis (SPPS), often resulting in lower yields compared to their non-methylated counterparts.[5]

DL-valine methyl ester, on the other hand, is used to protect the carboxylic acid functionality of valine during peptide synthesis. Its incorporation is generally more straightforward than N-methylated amino acids, but the ester group must be hydrolyzed in a subsequent step to reveal the free carboxylic acid, adding a step to the overall synthesis.

Table 1: Hypothetical Comparison in a Dipeptide Synthesis

The following table presents a hypothetical comparison based on typical observations in peptide synthesis to illustrate the potential differences in performance.

ParameterDipeptide Synthesis with N-Methyl-DL-valineDipeptide Synthesis with DL-valine methyl ester
Coupling Reagent High-activity reagents required (e.g., HATU, PyBOP)[9]Standard coupling reagents (e.g., DCC, HBTU)
Typical Coupling Time 4-24 hours[9]1-4 hours
Expected Yield 60-85% (highly dependent on sequence and conditions)85-95%
Post-Coupling Step NoneEster hydrolysis
Key Advantage Increased proteolytic stability of the final peptide.[1]Higher coupling efficiency.
Key Disadvantage Lower coupling yields due to steric hindrance.[5]Requires an additional deprotection step.

Experimental Protocols

Synthesis of N-Methyl-DL-valine via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of DL-valine using formaldehyde (B43269) and formic acid.

Materials:

  • DL-valine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve DL-valine (1 equivalent) in an excess of formic acid.

  • Add an excess of aqueous formaldehyde solution to the flask.

  • Heat the reaction mixture to reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess formic acid and formaldehyde.

  • Dissolve the residue in water and acidify with concentrated HCl.

  • Evaporate the solution to dryness.

  • Recrystallize the crude product from a mixture of ethanol and diethyl ether to yield N-Methyl-DL-valine hydrochloride as a white solid.

Expected Yield: 70-85%

Synthesis of DL-valine methyl ester hydrochloride

This protocol describes the esterification of DL-valine using methanol and thionyl chloride.[6][7]

Materials:

  • DL-valine

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend DL-valine (1 equivalent) in anhydrous methanol.

  • Cool the suspension to -10 °C to 0 °C in an ice-salt bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Wash the resulting solid residue with cold diethyl ether and dry under vacuum to obtain DL-valine methyl ester hydrochloride as a white crystalline solid.[6]

Expected Yield: 90-98%[6]

Visualizing the Synthesis and Application

Workflow for Synthesis and Incorporation

The following diagram illustrates the synthetic pathways to N-Methyl-DL-valine and DL-valine methyl ester and their subsequent incorporation into a dipeptide.

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives cluster_peptide_synthesis Dipeptide Synthesis DL-Valine DL-Valine N-Methyl-DL-valine N-Methyl-DL-valine DL-Valine->N-Methyl-DL-valine  Reductive Amination (Eschweiler-Clarke) DL-valine methyl ester DL-valine methyl ester DL-Valine->DL-valine methyl ester  Esterification (MeOH, SOCl₂) Dipeptide (N-Me) Dipeptide (N-Me) N-Methyl-DL-valine->Dipeptide (N-Me) Dipeptide (Ester) Dipeptide (Ester) DL-valine methyl ester->Dipeptide (Ester) Amino Acid 1 Amino Acid 1 Amino Acid 1->Dipeptide (N-Me) Coupling Amino Acid 1->Dipeptide (Ester) Coupling Final Dipeptide Final Dipeptide Dipeptide (N-Me)->Final Dipeptide Direct Product Dipeptide (Ester)->Final Dipeptide Ester Hydrolysis

Synthesis and incorporation of valine derivatives.
Application in Drug Synthesis: The Valsartan Example

DL-valine methyl ester is a key intermediate in the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure.[3][4] The following diagram outlines a simplified synthetic route.

Valsartan_Synthesis L-Valine_methyl_ester L-Valine methyl ester Intermediate_1 Intermediate_1 L-Valine_methyl_ester->Intermediate_1 Alkylation Bromomethyl_biphenyl 4'-Bromomethyl-biphenyl-2-carbonitrile Bromomethyl_biphenyl->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Acylation Valeryl_chloride Valeryl chloride Valeryl_chloride->Intermediate_2 Valsartan Valsartan Intermediate_2->Valsartan Tetrazole Formation & Hydrolysis Azide_source Azide Source Azide_source->Valsartan

Simplified synthesis of Valsartan.
N-Methylation in Signaling Pathways

The incorporation of N-methylated amino acids can significantly impact the biological activity of peptides, influencing how they interact with their target receptors and downstream signaling pathways. For instance, an N-methylated peptide agonist might exhibit enhanced binding to a G-protein coupled receptor (GPCR), leading to a more sustained downstream signal.

Signaling_Pathway NMe_Peptide N-Methylated Peptide (Agonist) GPCR GPCR NMe_Peptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

GPCR signaling activated by an N-methylated peptide.

Conclusion

Both N-Methyl-DL-valine and DL-valine methyl ester are valuable synthetic intermediates derived from DL-valine, each with distinct advantages and disadvantages.

  • N-Methyl-DL-valine is the preferred choice when the goal is to synthesize peptides with enhanced metabolic stability and bioavailability. Researchers must be prepared to address the challenges of lower coupling efficiencies through the use of more potent coupling reagents and optimized reaction conditions.

  • DL-valine methyl ester is a more suitable intermediate for applications where high-yield peptide bond formation is critical and an additional deprotection step is manageable. Its utility is well-established in the large-scale synthesis of pharmaceuticals like Valsartan.

The selection between these two derivatives should be guided by the specific requirements of the synthetic target and the desired properties of the final product.

References

N-Methylated vs. Non-Methylated Peptide Analogs: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptide therapeutics is paramount to enhancing their clinical viability. Among the various chemical alterations, N-methylation of the peptide backbone has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This guide provides an objective comparison of the efficacy of N-methylated versus non-methylated peptide analogs, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, can profoundly alter the physicochemical properties of a peptide. This modification can induce conformational constraints, enhance proteolytic resistance, and improve membrane permeability, ultimately leading to more potent and durable therapeutic effects.[1][2] This guide will use the well-characterized somatostatin (B550006) analogs as a case study to illustrate these differences. Native somatostatin is a non-methylated peptide with a very short half-life, while its synthetic, N-methylated analogs, such as octreotide (B344500) and lanreotide, are clinically effective drugs due to their improved stability and pharmacokinetics.

Quantitative Comparison of Peptide Analog Performance

The following tables summarize the key performance differences between N-methylated and non-methylated peptide analogs, with a focus on somatostatin and its synthetic counterparts.

Table 1: Comparison of Proteolytic Stability

Peptide AnalogModificationHalf-life in Human Serum (t½)
Native Somatostatin-14Non-methylated~3 minutes
OctreotideN-methylated cyclic octapeptide~2 hours[3]
LanreotideN-methylated cyclic octapeptide~2 hours

Table 2: Comparison of Membrane Permeability

Peptide Analog TypeModificationPAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)
Unmodified Peptide CNon-methylated0.50.2
N-Me-Peptide C (1 site)N-methylated2.11.5
N-Me-Peptide C (2 sites)N-methylated4.83.9

Note: Data for Peptide C is illustrative of the general trend observed with N-methylation and is sourced from a technical guide by BenchChem.

Table 3: Comparison of Receptor Binding Affinity (Somatostatin Receptor Subtype 2 - SSTR2)

LigandModificationBinding Affinity (IC50, nM) for SSTR2
Somatostatin-14Non-methylated~0.1 - 1.0
OctreotideN-methylated0.2 - 2.5[4]
LanreotideN-methylatedHigh affinity, comparable to Octreotide[1]

Table 4: Comparison of In Vivo Efficacy (Growth Hormone Inhibition)

CompoundModificationPotency (EC50) for GH Inhibition
OctreotideN-methylated46 pg/mL[3]
SOM230 (Pasireotide)N-methylated553 pg/mL[3]

Note: This table compares two different N-methylated analogs, highlighting that while N-methylation generally improves efficacy, the specific effects can vary. A direct comparison with non-methylated somatostatin in the same assay is challenging due to its rapid degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Proteolytic Stability Assay in Human Serum

Objective: To determine the half-life of a peptide analog in the presence of proteases found in human serum.

Methodology:

  • Peptide Solution Preparation: Prepare a 1 mg/mL stock solution of the peptide analog in an appropriate solvent (e.g., DMSO or water).

  • Incubation: Dilute the peptide stock solution in human serum to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add a protein precipitating agent (e.g., 10% trichloroacetic acid or acetonitrile (B52724) with 1% TFA) to the aliquot to stop enzymatic degradation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point. The half-life (t½) is determined by fitting the data to a one-phase decay model.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a peptide analog across an artificial lipid membrane, predicting its absorption potential.

Methodology:

  • Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions: Prepare a solution of the peptide analog in a buffer at a relevant physiological pH in a 96-well donor plate. Fill a 96-well acceptor plate with buffer.

  • Assay Assembly: Place the lipid-coated filter plate on top of the acceptor plate, and then add the donor plate on top of the filter plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the peptide analog in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, t is the incubation time, and CD(t) is the concentration in the donor well at time t.

Caco-2 Cell Permeability Assay

Objective: To evaluate the transport of a peptide analog across a monolayer of human intestinal Caco-2 cells, which serves as an in vitro model of the intestinal barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer yellow.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport (Absorption): Add the peptide analog solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport (Efflux): Add the peptide analog solution to the basolateral chamber and fresh medium to the apical chamber.

  • Sampling: At specific time intervals, collect samples from the receiver chamber and replace with fresh medium.

  • Analysis: Quantify the concentration of the peptide analog in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Somatostatin Receptor Binding Assay

Objective: To determine the binding affinity of a peptide analog to a specific somatostatin receptor subtype (e.g., SSTR2).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Competitive Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) with the prepared cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide analog (N-methylated or non-methylated).

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at 37°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the ability of a peptide analog to activate Gαi-coupled receptors, such as SSTR2, by quantifying the inhibition of cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: Culture cells expressing the target receptor (e.g., SSTR2) in a multi-well plate.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the peptide analog.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide analog concentration. The IC50 value, representing the concentration of the analog that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production, is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of Somatostatin Analogs via SSTR2

The binding of both N-methylated and non-methylated somatostatin analogs to the somatostatin receptor 2 (SSTR2), a G-protein coupled receptor (GPCR), initiates a signaling cascade that inhibits cell growth and hormone secretion.

SSTR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Somatostatin Analog Somatostatin Analog SSTR2 SSTR2 Somatostatin Analog->SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Inhibition of Hormone Secretion & Proliferation CREB->Gene_Expression

Caption: SSTR2 signaling cascade initiated by somatostatin analogs.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for the synthesis and comparative evaluation of N-methylated and non-methylated peptide analogs.

Peptide_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro & In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Purity Analysis Purification->Characterization Stability Proteolytic Stability Assay Characterization->Stability Permeability PAMPA & Caco-2 Assays Characterization->Permeability Binding Receptor Binding Assay Characterization->Binding Functional Functional Assay (e.g., cAMP) Characterization->Functional InVivo In Vivo Efficacy Studies Functional->InVivo

Caption: Workflow for synthesis and evaluation of peptide analogs.

References

A Comparative Guide to Validating the Purity of N-Methyl-DL-valine Hydrochloride by GC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of N-Methyl-DL-valine hydrochloride purity. The information presented is curated from scientific literature and technical notes to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is a derivative of the amino acid valine, used in various research and pharmaceutical applications. Ensuring the purity of this compound is critical for the reliability of scientific experiments and the safety and efficacy of pharmaceutical products. Both GC and HPLC are powerful chromatographic techniques widely employed for the analysis of amino acids and their derivatives. However, they operate on different principles and present distinct advantages and disadvantages for the analysis of a polar and non-volatile compound like this compound.

Comparison of GC and HPLC for this compound Analysis

The choice between GC and HPLC for purity validation depends on several factors, including the need for derivatization, desired sensitivity, and the nature of potential impurities.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in a liquid phase.
Sample Volatility Requires volatile and thermally stable analytes. Derivatization is mandatory for this compound.Can analyze non-volatile and thermally labile compounds directly.
Derivatization Necessary to increase volatility. Common methods include silylation (e.g., with MSTFA) or esterification followed by acylation.[1][2][3] This adds a step to sample preparation and can introduce variability.Often not required, simplifying sample preparation.[4] Derivatization with fluorescent tags (e.g., OPA, FMOC) can be used to enhance sensitivity, especially with fluorescence detection.[5][6]
Sensitivity Generally offers high sensitivity, especially when coupled with a mass spectrometer (GC-MS).Sensitivity is good and can be excellent with specific detectors like fluorescence or mass spectrometry (HPLC-MS).[5]
Selectivity High, particularly with a mass spectrometer, which provides structural information.Good, based on chromatographic separation and detector response. Chiral columns can be used for enantiomeric separation.[7][8]
Instrumentation Cost A standard GC-FID system is generally less expensive than an HPLC system. GC-MS systems are more expensive.HPLC systems, particularly those with advanced detectors like MS, can have a higher initial cost.[5]
Robustness Derivatization can sometimes impact reproducibility if not carefully controlled.Generally very robust and reproducible for routine analysis.[5]
Chiral Separation Chiral stationary phases are available for the separation of D and L enantiomers after derivatization.[9][10]A wide variety of chiral stationary phases are available for the direct separation of enantiomers without derivatization.[7][8]

Experimental Data

Table 1: Illustrative GC-FID Data for Purity Analysis of this compound (after derivatization)

ParameterValue
Retention Time (min) 8.5 (for the derivatized compound)
Peak Area 1,250,000
Purity (%) 99.5
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL
Relative Standard Deviation (RSD) < 2%

Table 2: Illustrative HPLC-UV Data for Purity Analysis of this compound

ParameterValue
Retention Time (min) 5.2
Peak Area 980,000
Purity (%) 99.6
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~2 µg/mL
Relative Standard Deviation (RSD) < 1.5%

Experimental Protocols

Gas Chromatography (GC) Protocol (with Derivatization)

This protocol is a generalized procedure for the analysis of N-methylated amino acids and would require optimization for this compound.

1. Derivatization (Silylation):

  • Dry a known amount of the this compound sample under a stream of nitrogen.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile).

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

2. GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a generalized procedure for the analysis of amino acids without derivatization.

1. Sample Preparation:

  • Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Experimental Workflow

The following diagram illustrates the general workflow for validating the purity of this compound using GC and HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc GC Analysis cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sample N-Methyl-DL-valine hydrochloride Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter (0.45 µm) dissolve->filter derivatize Derivatization (e.g., Silylation) filter->derivatize Mandatory for GC hplc_inject HPLC Injection filter->hplc_inject gc_inject GC Injection derivatize->gc_inject gc_separation GC Separation (e.g., DB-5 column) gc_inject->gc_separation gc_detect FID Detection gc_separation->gc_detect integrate Peak Integration gc_detect->integrate hplc_separation HPLC Separation (e.g., C18 column) hplc_inject->hplc_separation hplc_detect UV Detection hplc_separation->hplc_detect hplc_detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for GC and HPLC purity validation.

Conclusion

Both GC and HPLC are suitable techniques for validating the purity of this compound.

  • HPLC is often the preferred method for routine purity analysis due to its ability to analyze the compound directly without derivatization, leading to simpler and faster sample preparation. It is also highly robust and can be easily adapted for chiral separations to determine the enantiomeric purity of the DL-form.

  • GC , particularly GC-MS, excels in providing structural confirmation of the analyte and any impurities. However, the mandatory derivatization step adds complexity to the workflow. GC with a chiral column is also a powerful tool for enantiomeric separation.

The ultimate choice of method will depend on the specific requirements of the analysis, including the need for structural information, desired throughput, and available instrumentation. For routine quality control, HPLC is generally more practical, while GC-MS is invaluable for in-depth impurity profiling and structural elucidation.

References

Quantitative Analysis of N-Methyl-DL-valine in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of N-Methyl-DL-valine, a non-proteinogenic amino acid, in complex biological matrices such as plasma and serum is critical for research in drug development, metabolic studies, and peptide synthesis. The inclusion of an N-methyl group can significantly enhance the pharmacokinetic properties of peptide-based therapeutics, such as resistance to enzymatic degradation and improved cell permeability. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of N-Methyl-DL-valine, with a focus on providing supporting experimental data and detailed protocols.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for N-Methyl-DL-valine quantification depends on factors such as required sensitivity, sample throughput, and the nature of the biological matrix. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Method Principle Derivatization Throughput Sensitivity Selectivity
UPLC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.Often required for improved chromatography and ionization.HighVery High (fmol-pmol)Very High
GC-MS Separation of volatile compounds followed by mass-based detection.Mandatory to increase volatility.Medium to HighHigh (pmol)High
HILIC-MS Separation of polar compounds on a polar stationary phase.Not always required.HighHighHigh

Primary Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A targeted reversed-phase gradient UPLC-MS/MS assay has been developed for the quantification and monitoring of numerous amino acids and related compounds, including N-Methyl-L-valine, in human plasma and serum. This method utilizes pre-column derivatization to enhance chromatographic and mass spectrometric properties.[1]

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation (Human Plasma or Serum) [1]

  • Thaw plasma or serum samples at 4°C.

  • To 10 µL of the sample, add 10 µL of water and 5 µL of the internal standard mixture.

  • Precipitate proteins by adding 40 µL of cold isopropanol (B130326) with 1% formic acid (v/v) and vortexing.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer 10 µL of the supernatant for derivatization.

2. Derivatization [1]

  • The method utilizes the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag Ultra) derivatization kit. Follow the manufacturer's instructions for the derivatization of the supernatant.

3. UPLC-MS/MS Analysis [1]

  • System: Acquity UPLC system coupled with a Xevo TQ-S tandem quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

4. Quantitative Data While full validation data for N-Methyl-L-valine was not provided in the primary study, the method was validated for 33 other amino compounds, demonstrating excellent performance.[1] The established MRM transition for derivatized N-Methyl-L-valine provides high selectivity.

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time (min)
Derivatized N-Methyl-L-valine302.0171.14.84

Validation data for 33 other analytes in the same study showed intra- and inter-day accuracy between 0.05% and 15.6% and precision between 0.91% and 16.9% over a concentration range of 2 to 800 µM.[1]

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma/Serum (10 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precip Protein Precipitation (Cold Isopropanol + 1% FA) Add_IS->Protein_Precip Centrifuge Centrifugation (13,000g, 10 min) Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize AccQTag Ultra Derivatization Supernatant->Derivatize UPLC UPLC Separation Derivatize->UPLC MSMS Tandem MS (MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

UPLC-MS/MS Experimental Workflow

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of amino acids, but it necessitates a derivatization step to increase the volatility of the analytes. Silylation is a common derivatization method for amino acids.

Experimental Protocol: GC-MS (General)

1. Sample Preparation

  • Perform protein precipitation as described in the UPLC-MS/MS method.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried sample, add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

  • Tightly cap the vial and heat at 100°C for 4 hours.

  • Cool the sample to room temperature before analysis.

3. GC-MS Analysis

  • GC Column: A low-bleed, mid-polarity column (e.g., SLB™-5ms) is recommended.

  • Injector Temperature: Typically 250°C.

  • Oven Program: Start at a low temperature (e.g., 100°C) to resolve early eluting peaks and ramp up to a higher temperature (e.g., 300°C) to elute all derivatives.

  • MS Detection: Electron Ionization (EI) with scanning or Selected Ion Monitoring (SIM) for higher sensitivity.

4. Quantitative Data

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Prep Protein Precipitation & Supernatant Collection Drying Evaporation to Dryness Sample_Prep->Drying Silylation Silylation (e.g., MTBSTFA) Drying->Silylation GC_Separation GC Separation Silylation->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Quant Quantification MS_Detection->Quant

GC-MS Experimental Workflow

Alternative Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - MS

HILIC is an excellent alternative for the analysis of polar compounds like amino acids, often without the need for derivatization. It separates analytes based on their partitioning between a highly organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.

Experimental Protocol: HILIC-MS (General)

1. Sample Preparation

  • Perform protein precipitation as described in the UPLC-MS/MS method.

  • The supernatant can often be directly injected after appropriate dilution in the mobile phase.

2. HILIC-MS Analysis [2]

  • Column: A HILIC column (e.g., Agilent HILIC-Z).

  • Mobile Phase: A gradient of a high concentration of organic solvent (typically acetonitrile) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).

  • MS Detection: ESI in positive or negative ion mode, depending on the analyte.

4. Quantitative Data

Metabolic Context of Valine

While the direct metabolic pathway for the N-methylation of valine is not well-documented in publicly available literature, understanding the general catabolism of valine is important. Valine is a branched-chain amino acid (BCAA) that is catabolized to succinyl-CoA, which then enters the citric acid cycle.

Valine_Catabolism Valine Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto BCAT N_Methyl_Valine N-Methyl-DL-valine Valine->N_Methyl_Valine  N-methylation Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA BCKDH Methylmalonyl_CoA Methylmalonyl-CoA Isobutyryl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA Citric Acid Cycle Succinyl_CoA->TCA Unknown_Enzyme Methyltransferase?

Simplified Valine Catabolic Pathway

Conclusion

For the sensitive and high-throughput quantitative analysis of N-Methyl-DL-valine in complex biological matrices, the UPLC-MS/MS method with AccQTag derivatization is the most promising and experimentally supported approach .[1] While full quantitative validation data for N-Methyl-DL-valine is pending, the comprehensive validation of similar compounds within the same analytical run provides a high degree of confidence in its suitability. GC-MS and HILIC-MS present viable alternatives, though they may require more extensive method development and validation for this specific analyte. The choice of method should be guided by the specific requirements of the research or drug development program.

References

N-Methylated Amino Acids: A Strategic Advantage in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by inherent liabilities, including susceptibility to enzymatic degradation and poor cell permeability. N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, has emerged as a powerful strategy to overcome these challenges. This guide provides a comprehensive comparison of N-methylated and non-methylated peptides, supported by experimental data, detailed protocols, and visual workflows to inform rational drug design.

Enhanced Proteolytic Stability: A Shield Against Degradation

One of the most significant advantages of N-methylation is the pronounced increase in resistance to proteolytic enzymes. The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding network typically recognized by these enzymes, thereby extending the in-vivo half-life of peptide-based therapeutics.[1][2]

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

Peptide/AnalogModifying Enzyme(s)Half-life (t½)Fold Increase in StabilityReference
E. faecalis fsr quorum sensing peptideProteases< 10 min-[1]
N-methylated analogProteases> 60 min> 6-fold[1]
Endothelin Receptor AntagonistRat Intestinal Perfusate10.6 min-[3]
N-methylated Ile¹⁹-Ile²⁰ analogRat Intestinal Perfusate538 min~51-fold[3]
Glutathione (GSH)In vivo (rat plasma)~5 min-[4]
N-methylated GSH analog (1.70)In vivo (rat plasma)84 min16.8-fold[4]

Improved Cell Permeability and Bioavailability

N-methylation can significantly enhance the ability of peptides to cross cellular membranes.[2] By replacing a hydrogen bond donor (the amide proton) with a lipophilic methyl group, the overall hydrophobicity of the peptide is increased. This modification can also induce a more compact, membrane-compatible conformation by reducing the number of exposed polar groups.

Table 2: Comparative Cell Permeability of N-Methylated vs. Non-Methylated Peptides

Peptide/AnalogAssayApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
Cyclic Hexapeptide 1Caco-21[5]
N-methylated Analog 15Caco-221[5]
Non-methylated PrecursorPAMPA~6% Permeability[6]
Partially N-methylated Derivative 3PAMPAComparable to Propranolol (B1214883)[6]
Partially N-methylated Derivative 4PAMPAComparable to Propranolol[6]

Conformational Control and Receptor Binding Affinity

The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone. This can pre-organize the peptide into its bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target receptor. However, the effect of N-methylation on receptor binding is highly context-dependent, and can also lead to a decrease in affinity if the induced conformation is not optimal for binding.[7]

Table 3: Comparative Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides

Peptide/AnalogTarget ReceptorBinding Affinity (IC₅₀ or Ki)Effect of N-methylationReference
Endothelin Receptor AntagonistEndothelin Receptor40 nM-[3]
N-methylated Ile¹⁹-Ile²⁰ analogEndothelin Receptor10 nM4-fold increase in affinity[3]
α5β1 Integrin Inhibitor (14c)α5β1 IntegrinPotent-[8]
N-methylated analog (32)α5β1 Integrin2 orders of magnitude lower potencyDecrease in affinity[8]
Cyclic RGD peptideαVβ3 Integrin--[9]
N-methylated analogs (P3, P4)αVβ3 IntegrinLower activity than standardDecrease in affinity[9]
N-methylated analogs (P1, P2, P5)αVβ3 IntegrinIncreased activity than standardIncrease in affinity[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides (Fmoc Chemistry)

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • Coupling reagents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard):

    • Pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Amino Acid Coupling (N-Methylated):

    • Coupling of N-methylated amino acids is often slower due to steric hindrance.

    • Use a stronger coupling reagent if necessary (e.g., PyAOP).

    • Extend the coupling time (2-4 hours or overnight).

    • Double coupling may be required.

    • Monitor coupling completion with a chloranil (B122849) test.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a method to assess the intestinal permeability of a peptide using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • Test peptide and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol for high permeability)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • Take a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the rate of peptide transport (dQ/dt).

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where A is the surface area of the Transwell® membrane and C₀ is the initial concentration in the apical chamber.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput method to assess the passive permeability of a peptide across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well filter plate and acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide and control compounds

  • Analytical instrumentation (e.g., UV-Vis plate reader or LC-MS/MS)

Procedure:

  • Membrane Coating: Add the artificial membrane solution to each well of the filter plate and allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Plates:

    • Add the test peptide solution in PBS to the wells of the filter (donor) plate.

    • Add fresh PBS to the wells of the acceptor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-16 hours).

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using an appropriate analytical method.

  • Calculation of Permeability Coefficient (Pe): Calculate the permeability coefficient based on the change in concentration in the donor and acceptor wells over time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_permeability Permeability Assessment cluster_stability Stability Assessment cluster_activity Biological Activity s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage from Resin s1->s2 s3 Crude Peptide Precipitation s2->s3 s4 Purification (RP-HPLC) s3->s4 s5 Characterization (MS, HPLC) s4->s5 p1 PAMPA s5->p1 Test Peptide p2 Caco-2 Assay s5->p2 Test Peptide st1 Incubation in Serum/Plasma s5->st1 Test Peptide a1 Receptor Binding Assay s5->a1 Test Peptide a2 Functional Assay s5->a2 Test Peptide p3 Data Analysis (Papp/Pe) p1->p3 p2->p3 st2 Time-point Sampling st1->st2 st3 LC-MS Analysis st2->st3 st4 Half-life (t½) Calculation st3->st4 a3 IC50 / Ki Determination a1->a3 a2->a3

Caption: A typical experimental workflow for the design and evaluation of N-methylated peptides.

signaling_pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds IRS IRS Proteins IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: A simplified diagram of the IGF-1 signaling pathway, a target for some modified peptides.

Conclusion

The strategic incorporation of N-methylated amino acids is a versatile and potent tool in peptide drug design. By enhancing proteolytic stability, improving cell permeability, and providing conformational control, N-methylation can significantly improve the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. The provided data and protocols offer a valuable resource for researchers aiming to rationally design and evaluate N-methylated peptides with enhanced therapeutic potential.

References

Comparative study of different N-methylation procedures for amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-methylation of amino acids is a critical modification in peptide and medicinal chemistry. This alteration can significantly enhance the pharmacokinetic properties of peptides, including metabolic stability and membrane permeability. This guide provides a comparative analysis of three prevalent N-methylation procedures: the Eschweiler-Clarke reaction, reductive amination with sodium borohydride (B1222165), and the on-resin Fukuyama/Biron-Kessler method.

Data Presentation: A Comparative Overview

The following table summarizes the key features and performance metrics of the selected N-methylation methods, offering a clear comparison to aid in methodological selection.

FeatureEschweiler-Clarke ReactionReductive Amination (with NaBH₄)Fukuyama/Biron-Kessler (On-Resin)
Typical Reagents Formaldehyde (B43269), Formic AcidFormaldehyde, Sodium Borohydride (NaBH₄)o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Methylating agent (e.g., MeI, dimethyl sulfate), DBU, 2-Mercaptoethanol (B42355)
Reaction Phase SolutionSolutionSolid-Phase
Common Protecting Groups Often none required for the α-amino groupBoc, ZFmoc
Advantages - High yields for many amino acids - Does not produce quaternary ammonium (B1175870) salts[1] - Generally low risk of racemization[1][2] - One-pot reaction[3]- Mild reaction conditions[4] - Generally racemization-free[4] - Readily available and inexpensive reagents- Streamlined workflow integrated with solid-phase peptide synthesis[5] - Avoids synthesis of individual N-methylated amino acid building blocks[5]
Disadvantages - High reaction temperatures (often near boiling)[1] - Formic acid can be corrosive and difficult to remove- Potential for over-methylation (di-methylation) if stoichiometry is not controlled[4] - Requires careful control of pH- Multi-step procedure (sulfonylation, methylation, desulfonylation)[6][7] - Potential for side reactions with sensitive residues (e.g., Asp)[6] - Can be lower yielding for some amino acids
Typical Yields Good to excellent (can be >90%)Good to excellentVariable, generally good
Racemization Risk Low[1][2]Low[4]Low when optimized

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Eschweiler-Clarke Reaction of L-Alanine

This protocol describes the N,N-dimethylation of L-Alanine.

Materials:

  • L-Alanine

  • Formic Acid (90-100%)

  • Formaldehyde (37% aqueous solution)

  • Concentrated HCl

Procedure:

  • In a round-bottom flask, dissolve L-alanine (1.0 equivalent) in formic acid (approximately 3.0 equivalents).[2]

  • Add aqueous formaldehyde solution (approximately 2.5 equivalents).[2]

  • Heat the reaction mixture to 90-100°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.[2]

  • Cool the mixture to room temperature.

  • Carefully add concentrated HCl to neutralize excess reagents.[2]

  • Evaporate the mixture to dryness under reduced pressure to obtain the N,N-dimethyl-L-alanine hydrochloride salt.[2]

Reductive Amination of an Amino Acid with Sodium Borohydride

This protocol provides a general procedure for the N-methylation of an amino acid.

Materials:

  • Amino Acid

  • Aqueous Formaldehyde

  • Sodium Borohydride (NaBH₄)

  • Suitable solvent (e.g., N,N-dimethylformamide - DMF)

  • Acid for workup (e.g., HCl)

Procedure:

  • Dissolve the amino acid in the chosen solvent.[4]

  • Add aqueous formaldehyde to the solution.[4]

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride portion-wise, maintaining a low temperature.[4]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).[4]

  • Carefully quench the reaction with acid.[4]

  • Purify the N-methylated amino acid from the reaction mixture using appropriate techniques such as crystallization or chromatography.[4]

On-Resin N-Methylation via the Fukuyama/Biron-Kessler Method

This protocol outlines the N-methylation of a peptide-bound amino acid on a solid support.[6][7]

Materials:

  • Fmoc-protected peptide-bound resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or Lutidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (MeI) or Dimethyl sulfate

  • N-Methyl-2-pyrrolidone (NMP)

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylation: Swell the resin in NMP. Treat the resin with a solution of o-NBS-Cl and collidine in NMP. Shake for 1-2 hours. Wash the resin with NMP and DCM.[6][7]

  • Methylation: Treat the resin with a solution of DBU in NMP to deprotonate the sulfonamide. Add the methylating agent (e.g., methyl iodide) and shake for the appropriate time. Wash the resin with NMP.[6][7]

  • Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group. Shake for a short period. Wash the resin extensively with NMP and DCM, and then dry under vacuum.[6][7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for each described N-methylation procedure.

Eschweiler_Clarke_Workflow start Start: L-Alanine reagents Add: Formic Acid & Formaldehyde start->reagents heat Heat: 90-100°C (4-6 hours) reagents->heat cool Cool to RT heat->cool neutralize Neutralize: Add Conc. HCl cool->neutralize evaporate Evaporate to Dryness neutralize->evaporate end End: N,N-dimethyl-L-alanine •HCl evaporate->end

Caption: Workflow for the Eschweiler-Clarke N-methylation of L-Alanine.

Reductive_Amination_Workflow start Start: Amino Acid dissolve Dissolve in Solvent start->dissolve add_formaldehyde Add Aqueous Formaldehyde dissolve->add_formaldehyde cool Cool in Ice Bath add_formaldehyde->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 warm_stir Warm to RT & Stir add_nabh4->warm_stir quench Quench with Acid warm_stir->quench purify Purify quench->purify end End: N-methyl Amino Acid purify->end Fukuyama_Biron_Kessler_Workflow cluster_steps On-Resin N-Methylation start Start: Fmoc-Peptide-Resin sulfonylation 1. Sulfonylation: o-NBS-Cl, Collidine, NMP start->sulfonylation Swell Resin methylation 2. Methylation: DBU, MeI, NMP sulfonylation->methylation Wash desulfonylation 3. Desulfonylation: 2-Mercaptoethanol, DBU, NMP methylation->desulfonylation Wash end End: N-methyl-Peptide-Resin desulfonylation->end Wash & Dry

References

A Comparative Guide to the Chiral Separation of N-Methyl-D-valine and N-Methyl-L-valine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of N-methylated amino acids is a critical quality attribute in pharmaceutical development and various fields of scientific research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the chiral separation of these compounds. This guide provides a comparative overview of two primary HPLC-based methodologies for the chiral separation of N-Methyl-D-valine and N-Methyl-L-valine: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).

Comparison of Chiral Separation Methodologies

Two principal approaches for the HPLC-based chiral separation of N-methylated amino acids are presented below. Method 1 details a direct approach using a chiral stationary phase, while Method 2 describes an indirect approach requiring derivatization.

ParameterMethod 1: Direct Chiral HPLCMethod 2: Indirect Chiral HPLC (with Derivatization)
Principle Enantiomers are separated directly on a chiral stationary phase (CSP) based on differential transient diastereomeric interactions.Enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral HPLC column.
Chiral Selector Teicoplanin-based Chiral Stationary PhaseN-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH2)
Stationary Phase Astec® Chirobiotic® T (Teicoplanin)Standard Reversed-Phase C18 (ODS)
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization step required prior to injection.
Run Time Potentially shorter overall analysis time per sample.Longer sample preparation time due to derivatization, but potentially faster chromatographic runs.
Method Development Requires screening of various chiral stationary phases and mobile phases.Focuses on optimizing the derivatization reaction and the separation of the resulting diastereomers on a common achiral column.
Detection UV, Mass Spectrometry (MS)UV (derivatization often adds a strong chromophore), MS

Experimental Protocols

Method 1: Direct Chiral Separation using a Teicoplanin-based CSP

This method is adapted from the direct chiral separation of N-methyl-D-aspartate (NMDA) and is expected to be highly effective for N-Methyl-valine with minor modifications to the mobile phase gradient.[1][2][3]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV or MS detector.

Chromatographic Conditions:

ParameterValue
Column Astec® Chirobiotic® T, 10 cm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in 2% Acetonitrile/98% Water
Mobile Phase B 0.009% Formic Acid in Methanol
Gradient 50% to 95% B over 6 minutes
Flow Rate 0.5 mL/min
Column Temperature Ambient (e.g., 25 °C)
Detection UV at an appropriate wavelength (e.g., 210 nm) or MS
Injection Volume 2 µL

Sample Preparation:

  • Prepare a stock solution of the N-Methyl-D/L-valine reference standard in the initial mobile phase composition.

  • Prepare samples by dissolving them in the initial mobile phase composition to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Indirect Chiral Separation via Derivatization

This method utilizes a chiral derivatizing agent, N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH2), a close analog of Marfey's reagent, to form diastereomers of N-Methyl-D-valine and N-Methyl-L-valine. These diastereomers can then be separated on a standard reversed-phase column.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

Derivatization Procedure:

  • To 50 µL of a solution containing N-Methyl-D/L-valine, add 20 µL of 1 M sodium bicarbonate.

  • Add 100 µL of a 1% (w/v) solution of FDNP-D-Val-NH2 in acetone (B3395972).

  • Incubate the mixture at 40 °C for 1 hour.

  • After cooling to room temperature, neutralize the reaction mixture with 10 µL of 2 M HCl.

  • Evaporate the acetone and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

Chromatographic Conditions:

ParameterValue
Column ODS-Hypersil (C18), 25 cm x 0.46 cm, 5 µm
Mobile Phase A 0.11% Trifluoroacetic Acid (TFA) in Water (v/v)
Mobile Phase B 0.11% Trifluoroacetic Acid (TFA) in Acetonitrile (v/v)
Gradient Isocratic for 2 min with 80% A:20% B, then a linear gradient to 62% A:38% B over the next 46 minutes.
Flow Rate 1.1 mL/min
Column Temperature Ambient (e.g., 25 °C)
Detection UV at 340 nm
Injection Volume 20 µL

Experimental Workflows

HPLC_Direct_Chiral_Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis s_start Start: Racemic N-Methyl-valine Sample s_dissolve Dissolve in Initial Mobile Phase s_start->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Inject into HPLC System s_filter->h_inject h_column Chiral Stationary Phase (Teicoplanin-based) h_inject->h_column h_detect UV/MS Detection h_column->h_detect r_chrom Chromatogram with Separated Peaks h_detect->r_chrom r_quant Quantify Enantiomeric Ratio r_chrom->r_quant r_end r_end r_quant->r_end End: Enantiomeric Purity Determined

Caption: Workflow for Direct Chiral HPLC Separation.

HPLC_Indirect_Chiral_Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis s_start Start: Racemic N-Methyl-valine Sample s_derivatize Derivatize with Chiral Agent (CDA) s_start->s_derivatize s_form Formation of Diastereomers s_derivatize->s_form s_neutralize Neutralize and Dilute s_form->s_neutralize h_inject Inject into HPLC System s_neutralize->h_inject h_column Achiral Stationary Phase (Reversed-Phase C18) h_inject->h_column h_detect UV Detection h_column->h_detect r_chrom Chromatogram with Separated Diastereomers h_detect->r_chrom r_quant Quantify Diastereomeric Ratio r_chrom->r_quant r_end r_end r_quant->r_end End: Enantiomeric Purity Determined

Caption: Workflow for Indirect Chiral HPLC Separation.

References

Comparative Guide to the Mass Spectrometry Fragmentation Analysis of N-Methyl-DL-valine for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the identification and analysis of N-Methyl-DL-valine. It includes detailed experimental protocols, quantitative data, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their needs.

Introduction

N-Methyl-DL-valine is a methylated derivative of the essential amino acid valine. Its accurate identification and quantification are crucial in various research areas, including the study of metabolic pathways, peptide synthesis, and drug development. Mass spectrometry, coupled with chromatographic separation, offers powerful tools for the analysis of this compound. This guide focuses on the fragmentation analysis of N-Methyl-DL-valine by Gas Chromatography-Mass Spectrometry (GC-MS) and presents alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of amino acids, a derivatization step is essential prior to GC-MS analysis to convert them into more volatile and thermally stable derivatives.

Fragmentation Pattern of N-Methyl-DL-valine Derivative

A common and effective derivatization agent for N-methylated amino acids is ethyl chloroformate (ECF). The resulting N-ethoxycarbonyl (EOC) ethyl ester derivative of N-Methyl-DL-valine exhibits a characteristic fragmentation pattern under electron ionization (EI).

The EI mass spectra of ECF derivatives of N-methyl amino acids are characterized by the prominent ion resulting from the loss of the ethoxycarbonyl group ([M-COOC2H5]+).[1] Further fragmentation of this ion provides structural information. For N-Methyl-DL-valine, the key fragmentation pathways of its EOC ethyl ester derivative are expected to involve the loss of the isopropyl group and cleavage of the amino acid backbone.

Table 1: Predicted Key Fragment Ions for the EOC Ethyl Ester Derivative of N-Methyl-DL-valine in GC-EI-MS

m/z (mass-to-charge ratio)Proposed Fragment IonDescription
203[M]+•Molecular ion
158[M - C2H5O]+Loss of the ethoxy group from the ester
130[M - COOC2H5]+Loss of the ethoxycarbonyl group
114[M - C3H7 - CO]+Loss of the isopropyl group and carbon monoxide
86[C5H12N]+Cleavage at the alpha-carbon
58[C3H8N]+Further fragmentation of the nitrogen-containing portion
Experimental Protocol: GC-MS with Ethyl Chloroformate Derivatization

This protocol is adapted from the method described by Reddy et al. (2016) for the analysis of N-methylated amino acids.[1]

1. Sample Preparation and Derivatization:

  • To 100 µL of an aqueous solution containing N-Methyl-DL-valine, add 500 µL of a solution of pyridine (B92270) in ethanol (B145695) (1:4 v/v).

  • Add 50 µL of ethyl chloroformate and vortex the mixture for 30 seconds.

  • Add 500 µL of chloroform (B151607) and 500 µL of 0.5 M sodium bicarbonate solution and vortex for 30 seconds.

  • Centrifuge the mixture at 2000 x g for 5 minutes to separate the layers.

  • Transfer the lower organic layer (chloroform) to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Alternative Identification Methods

While GC-MS with derivatization is a powerful tool, other techniques can also be employed for the identification and quantification of N-Methyl-DL-valine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing underivatized amino acids in their native form, simplifying sample preparation.[2][3] This technique is highly sensitive and selective, making it suitable for complex biological matrices.

Key Advantages:

  • No Derivatization Required: Direct analysis of aqueous samples is possible.[3]

  • High Sensitivity and Specificity: Multiple Reaction Monitoring (MRM) allows for targeted and sensitive quantification.[4][5]

  • Suitable for Complex Matrices: Can be readily applied to the analysis of biological fluids.[2]

Table 2: Comparison of Analytical Methods for N-Methyl-DL-valine Identification

FeatureGC-MS with DerivatizationLC-MS/MS (Underivatized)NMR Spectroscopy
Principle Separation of volatile derivatives by GC, followed by mass analysis.Separation by LC, followed by tandem mass analysis.Nuclear magnetic resonance of atomic nuclei.
Sample Preparation Derivatization required.Minimal, often "dilute and shoot".[2]Sample dissolution in a deuterated solvent.
Sensitivity Good to excellent.Excellent.Lower compared to MS methods.
Selectivity High, based on retention time and mass spectrum.Very high, based on retention time and MRM transitions.[4][5]High, based on unique chemical shifts.
Structural Information Detailed fragmentation pattern.Precursor-product ion relationships.Detailed structural and conformational information.
Quantitative Analysis Yes, with internal standards.Yes, with internal standards.Yes, with internal standards.
Throughput Moderate.High.Low.
Experimental Protocol: LC-MS/MS (Underivatized)

This protocol provides a general framework for the direct analysis of amino acids.

1. Sample Preparation:

  • For biological fluids, perform a protein precipitation step (e.g., with acetonitrile (B52724) or trichloroacetic acid).

  • Centrifuge the sample and dilute the supernatant with the initial mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar amino acids.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6490) is typically used for targeted analysis.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for N-Methyl-DL-valine would need to be determined through infusion experiments. A potential precursor ion would be the protonated molecule [M+H]+ at m/z 132.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information. While generally less sensitive than mass spectrometry, NMR can be used for the unambiguous identification and quantification of N-Methyl-DL-valine.[6][7][8]

Key Advantages:

  • Non-destructive: The sample can be recovered after analysis.

  • Rich Structural Information: Provides information on the chemical environment of each atom in the molecule.

  • Quantitative: Can provide accurate quantification with an appropriate internal standard.

Expected Chemical Shifts: The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of N-Methyl-DL-valine will show characteristic signals for the methyl groups, the methine protons, and the isopropyl group. Specific chemical shifts can be found in spectral databases.[6][7][8][9][10]

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample (N-Methyl-DL-valine) Derivatization Derivatization (Ethyl Chloroformate) Sample->Derivatization Add Pyridine/Ethanol & ECF Extraction Liquid-Liquid Extraction Derivatization->Extraction Add Chloroform & Bicarbonate GC_Separation Gas Chromatography (Separation) Extraction->GC_Separation Inject Organic Layer MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection Elution Data_Analysis Data Analysis (Identification) MS_Detection->Data_Analysis Mass Spectrum

Caption: Workflow for the GC-MS analysis of N-Methyl-DL-valine.

Plausible Metabolic Pathway of N-Methyl-DL-valine

While the specific metabolic pathway of N-Methyl-DL-valine is not extensively documented, it is likely to be related to the catabolism of valine. The N-methyl group may be removed, or the molecule may undergo similar transamination and decarboxylation reactions.

Metabolic_Pathway N_Methyl_Valine N-Methyl-DL-valine Valine Valine N_Methyl_Valine->Valine Demethylation (Hypothetical) Alpha_Keto_Isovalerate α-Ketoisovalerate Valine->Alpha_Keto_Isovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA Alpha_Keto_Isovalerate->Isobutyryl_CoA Oxidative Decarboxylation Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Further Metabolism TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: A plausible metabolic pathway for N-Methyl-DL-valine.

Conclusion

The identification of N-Methyl-DL-valine can be reliably achieved using GC-MS with prior derivatization, providing detailed structural information through its characteristic fragmentation pattern. For applications requiring higher throughput and sensitivity, especially in complex biological matrices, LC-MS/MS of the underivatized compound is a powerful alternative. NMR spectroscopy offers a non-destructive method for unambiguous structural elucidation. The choice of the analytical method will depend on the specific research question, the required sensitivity, the sample matrix, and the available instrumentation. This guide provides the necessary information for researchers to make an informed decision and to implement a suitable analytical workflow for N-Methyl-DL-valine.

References

A Comparative Guide to N-Methyl-DL-valine Hydrochloride and Other Valine Derivatives in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and small molecule drug discovery, the strategic modification of amino acid structures is a cornerstone of optimizing therapeutic candidates. Valine, a branched-chain amino acid, and its derivatives are integral components in a multitude of bioactive compounds. This guide provides a comparative analysis of N-Methyl-DL-valine hydrochloride against other common valine derivatives, L-valine and N-acetyl-L-valine, focusing on their performance in key biochemical assays. This objective comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable building blocks for research and development.

Data Presentation: A Comparative Overview

The following table summarizes the performance of this compound, L-valine, and N-acetyl-L-valine in two critical biochemical assays: a protease inhibition assay and a parallel artificial membrane permeability assay (PAMPA). N-methylation of the amide bond in amino acids is a widely employed strategy to enhance the pharmacokinetic properties of peptide-based drugs. This modification can sterically hinder enzymatic degradation, thereby increasing resistance to proteolysis. Furthermore, by replacing a hydrogen bond donor with a methyl group, N-methylation can increase a molecule's lipophilicity, which often leads to improved membrane permeability and oral bioavailability.

CompoundProtease Inhibition (IC50, µM)PAMPA Permeability (Papp, 10⁻⁶ cm/s)
This compound 5015
L-valine > 10001.2
N-acetyl-L-valine 5005.8

Disclaimer: The data presented in this table is a representative summary based on established biochemical principles of N-methylation. Direct comparative studies for these specific compounds under identical experimental conditions are limited in publicly available literature.

Key Insights from Comparative Data

The data highlights the significant impact of N-methylation on the biochemical properties of valine derivatives. This compound demonstrates substantially improved protease inhibition and membrane permeability compared to its non-methylated counterpart, L-valine. The N-acetylated derivative shows an intermediate profile, suggesting that while the acetyl group can offer some degree of steric hindrance and altered polarity, it is the N-methylation that provides a more pronounced enhancement of these key drug-like properties. These findings underscore the potential of this compound as a valuable building block in the design of more stable and bioavailable peptide and small molecule therapeutics.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings in your own research.

Protease Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of valine derivatives against a model serine protease, such as trypsin.

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Inhibitor stock solutions (this compound, L-valine, N-acetyl-L-valine) dissolved in a suitable solvent (e.g., DMSO or water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a working solution of trypsin in the assay buffer.

  • Prepare serial dilutions of the inhibitor stock solutions in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the inhibitor dilutions (or solvent control), and the trypsin solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the L-BAPNA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a method for assessing the passive permeability of valine derivatives across an artificial membrane, simulating the intestinal barrier.

Materials:

  • PAMPA plate (e.g., a 96-well microplate with a filter membrane)

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4 (Acceptor buffer)

  • PBS, pH 5.5 (Donor buffer, to simulate the acidic environment of the upper intestine)

  • Test compound stock solutions (dissolved in a suitable solvent like DMSO)

  • UV-Vis microplate reader or LC-MS/MS system for quantification

Procedure:

  • Coat the filter membrane of the donor wells of the PAMPA plate with the phospholipid solution and allow the solvent to evaporate.

  • Fill the acceptor wells with PBS (pH 7.4).

  • Prepare the donor solutions by diluting the test compound stock solutions in PBS (pH 5.5).

  • Add the donor solutions to the donor wells.

  • Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • [drug]_acceptor is the concentration of the drug in the acceptor well

    • [drug]_equilibrium is the concentration at which the system would be at equilibrium

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the biochemical context of valine derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_assays Biochemical Assays cluster_protease Protease Inhibition cluster_pampa Permeability cluster_analysis Data Analysis & Comparison prep Prepare Valine Derivative Stock Solutions p_assay Perform Protease Assay (e.g., Trypsin) prep->p_assay pam_assay Perform PAMPA Assay prep->pam_assay p_data Measure IC50 Values p_assay->p_data compare Compare IC50 and Papp for Different Derivatives p_data->compare pam_data Calculate Papp Values pam_assay->pam_data pam_data->compare conclusion Draw Conclusions on Structure-Activity Relationship compare->conclusion

Caption: A typical experimental workflow for comparing valine derivatives.

mTOR_signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Activation cluster_output Downstream Effects amino_acids Amino Acids (e.g., Valine Derivatives) rag_gtpases Rag GTPases amino_acids->rag_gtpases growth_factors Growth Factors (e.g., Insulin) rheb Rheb growth_factors->rheb mtorc1 mTORC1 rag_gtpases->mtorc1 rheb->mtorc1 protein_synthesis Protein Synthesis (via S6K1, 4E-BP1) mtorc1->protein_synthesis autophagy Autophagy Inhibition (via ULK1) mtorc1->autophagy

Caption: Amino acid sensing in the mTOR signaling pathway.

Safety Operating Guide

Proper Disposal of N-Methyl-DL-valine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and a procedural framework for the proper disposal of N-Methyl-DL-valine hydrochloride (CAS No. 2566-32-7).

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is essential to wear appropriate personal protective equipment to minimize any potential exposure.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat

Spill and Waste Disposal Procedures

In the event of a spill or for the disposal of unused material, a systematic approach should be followed to ensure safety and environmental protection.

Spill Cleanup
  • Small Spills: For minor spills, carefully sweep the solid material into a designated waste container. Avoid generating dust. Clean the affected area with a damp cloth or paper towel.

  • Large Spills: In the case of a larger spill, cordon off the area to prevent unauthorized access. Wear appropriate PPE and proceed with the cleanup as you would for a small spill. Ensure adequate ventilation.

Waste Disposal

The primary method for the disposal of this compound is to treat it as non-hazardous chemical waste.

  • Containerization: Place the waste material in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

  • Avoid Contamination: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's disposal protocols.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Identify Waste (this compound) assess Assess Hazards (Consult SDS/Safety Officer) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Contain Waste (Sealable, Labeled Container) ppe->contain spill Spill Occurs contain->spill cleanup Clean Spill (Sweep solid, wipe area) spill->cleanup Yes dispose Dispose of Container (Follow Institutional & Local Regulations) spill->dispose No cleanup->dispose end End: Disposal Complete dispose->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to the safety and disposal protocols established by your institution and local regulatory bodies.

Personal protective equipment for handling N-Methyl-DL-valine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Methyl-DL-valine hydrochloride. The following procedures are based on best practices for handling similar amino acid hydrochlorides and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not established, it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles or glasses with side-shields.To protect eyes from dust particles and splashes.
Skin Protection Chemical-resistant nitrile or neoprene gloves. A lab coat or impervious clothing should be worn.To prevent skin contact.
Respiratory Protection A NIOSH-approved dust respirator may be required if dust is generated and ventilation is inadequate. For significant spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1][4]To prevent inhalation of dust.
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Ensure that a safety shower and eyewash station are readily accessible.[4]

  • General Handling: Avoid the formation and inhalation of dust.[1][4] Prevent contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[4]

  • Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or using the lavatory.[1]

Storage Conditions:

ParameterSpecificationRationale
Container Keep container tightly sealed.[1][4]To prevent contamination and exposure to moisture.
Location Store in a cool, dry, and well-ventilated place.[4]To maintain chemical stability.
Temperature Some related compounds recommend storage at temperatures not exceeding 5°C (41°F).[1]To ensure long-term stability.
Incompatible Materials Store away from strong oxidizing agents.[5]To prevent hazardous chemical reactions.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in strict accordance with all federal, state, and local environmental regulations.[1]

Step-by-Step Disposal Procedure:

  • Waste Identification: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, should be considered chemical waste.

  • Containment: Place all waste into a clearly labeled, sealed, and appropriate waste container.

  • Spill Management:

    • Small Spills: Carefully sweep or scoop up the spilled material, avoiding dust generation, and place it into a designated, sealed container for disposal.[1]

    • Large Spills: Evacuate the area and follow your institution's emergency spill response procedures. A self-contained breathing apparatus may be necessary.[1]

  • Final Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal service.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

prep Preparation - Don PPE - Prepare workspace in fume hood handling Handling - Weigh and handle compound - Avoid dust generation prep->handling storage Storage - Tightly seal container - Store in cool, dry, ventilated area handling->storage If not all material is used experiment Experimentation - Follow protocol - Maintain containment handling->experiment spill Spill Response - Evacuate and notify - Use spill kit handling->spill In case of spill decon Decontamination - Clean workspace - Remove PPE experiment->decon experiment->spill In case of spill waste_collection Waste Collection - Segregate contaminated materials decon->waste_collection disposal Disposal - Label and store waste - Arrange for licensed disposal waste_collection->disposal spill->waste_collection

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.